2,3-Dichloro-4,6-dimethylpyridine
Description
BenchChem offers high-quality 2,3-Dichloro-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXFJOVAJPYIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299071 | |
| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639373-36-6 | |
| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639373-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-4,6-dimethylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,3-dichloro-4,6-dimethylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. In the absence of extensive published experimental data for this specific compound, this guide establishes a framework for understanding and determining its solubility profile. It combines theoretical principles of solubility with predictive insights based on the molecule's structural attributes and data from analogous compounds. The centerpiece of this document is a detailed, field-proven experimental protocol for the accurate determination of solubility in a range of organic solvents using the isothermal gravimetric method. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter for process development, formulation, and analytical method design.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences.[1] For a compound like 2,3-dichloro-4,6-dimethylpyridine, understanding its solubility in various organic solvents is paramount for a multitude of applications. These include, but are not limited to, reaction medium selection for synthesis and derivatization, the design of extraction and purification processes, and the development of formulations for preclinical and clinical studies. Poorly characterized solubility can lead to significant challenges in process scale-up, inconsistent results in biological assays, and difficulties in achieving desired therapeutic concentrations.[1] This guide provides the theoretical foundation and practical methodologies to comprehensively characterize the solubility of 2,3-dichloro-4,6-dimethylpyridine.
Physicochemical Properties of 2,3-Dichloro-4,6-dimethylpyridine: An Estimation
Molecular Structure:
Caption: Molecular structure of 2,3-dichloro-4,6-dimethylpyridine.
Table 1: Estimated Physicochemical Properties of 2,3-Dichloro-4,6-dimethylpyridine
| Property | Estimated Value/Characteristic | Rationale and Comparative Compounds |
| Molecular Weight | 176.04 g/mol | Calculated from the molecular formula C7H7Cl2N. |
| Physical Form | Likely a solid at room temperature. | Similar chlorinated and methylated pyridines, such as 4-Chloro-2,3-dimethyl-pyridine, are solids. |
| Melting Point | Moderately high | The presence of chlorine atoms and methyl groups can increase intermolecular forces and crystal lattice energy, leading to a higher melting point compared to pyridine. For example, 2,3-dichloropyridine has a melting point of 65-67°C.[2] |
| Polarity | Moderately polar | The nitrogen atom and chlorine substituents introduce polarity, but the methyl groups and the aromatic ring are nonpolar. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This is an estimate based on the hydrophobicity of the chloro and methyl substituents. The logP of 2,3-dichloropyridine is estimated to be around 2.11.[2] The addition of two methyl groups would likely increase the logP. |
Disclaimer: The values in Table 1 are estimations and should be confirmed by experimental analysis.
Theoretical Principles of Solubility in Organic Solvents
The solubility of a crystalline organic solid, such as 2,3-dichloro-4,6-dimethylpyridine, in an organic solvent is governed by a thermodynamic equilibrium.[3] The process of dissolution can be conceptually broken down into two main energy-requiring steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.[4]
-
Solvation Energy: The energy released when the solute molecules are surrounded by and interact with the solvent molecules.[4]
A compound will have higher solubility in a solvent where the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic.[5] This suggests that:
-
Polar Solvents (e.g., alcohols, acetone) are more likely to dissolve polar solutes.
-
Nonpolar Solvents (e.g., hexane, toluene) are more effective at dissolving nonpolar solutes.
Given the moderately polar nature of 2,3-dichloro-4,6-dimethylpyridine, it is expected to exhibit reasonable solubility in a range of organic solvents, with higher solubility in those of intermediate polarity.
Experimental Determination of Solubility: The Isothermal Gravimetric Method
The isothermal gravimetric method is a robust and direct technique for determining the solubility of a solid in a liquid.[4][6] It involves preparing a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[7]
Rationale for Solvent Selection
A diverse panel of solvents should be selected to cover a range of polarities and chemical functionalities. This will provide a comprehensive understanding of the solubility profile of 2,3-dichloro-4,6-dimethylpyridine.
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar, aprotic solvents with good solvating power. |
| Esters | Ethyl Acetate | Moderately polar, aprotic solvent. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran | Aprotic solvents with moderate polarity. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Nonpolar solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Aprotic solvents of intermediate polarity. |
| Amide Solvents | N,N-Dimethylformamide (DMF) | Highly polar, aprotic solvent. |
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of 2,3-dichloro-4,6-dimethylpyridine in a single solvent at a specified temperature. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.
Materials and Equipment:
-
2,3-dichloro-4,6-dimethylpyridine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass vials with screw caps
-
Pipettes and tips
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum desiccator
Workflow Diagram:
Caption: Experimental workflow for the isothermal gravimetric solubility determination.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
To a glass vial, add an excess amount of 2,3-dichloro-4,6-dimethylpyridine. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Accurately add a known volume of the selected organic solvent (e.g., 5.0 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifugation of the vial can be beneficial.
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to prevent any undissolved solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Accurately transfer a known volume of the filtered saturated solution (e.g., 2.0 mL) into a pre-weighed, dry evaporating dish or vial.
-
Place the container in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. Alternatively, a vacuum desiccator can be used for more gentle drying.
-
Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the dry residue on an analytical balance.
-
Data Analysis and Calculation
The solubility is calculated based on the mass of the dissolved solid and the volume of the aliquot taken.
Calculation:
-
Mass of dissolved solid (g) = (Final mass of container + residue) - (Initial mass of empty container)
-
Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))
Example Calculation:
-
Initial mass of empty vial: 10.5000 g
-
Volume of filtered saturated solution taken: 2.00 mL (0.00200 L)
-
Final mass of vial + dried residue: 10.5850 g
-
Mass of dissolved solid = 10.5850 g - 10.5000 g = 0.0850 g
-
Solubility = 0.0850 g / 0.00200 L = 42.5 g/L
Data Presentation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.
Table 3: Template for Reporting Solubility Data
| Organic Solvent | Temperature (°C) | Solubility (g/L) ± SD (n=3) | Molar Solubility (mol/L) ± SD (n=3) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| ...other solvents | 25 | Experimental Value | Calculated Value |
Conclusion
While specific experimental solubility data for 2,3-dichloro-4,6-dimethylpyridine is currently lacking in the scientific literature, this technical guide provides a robust framework for its determination. By understanding the underlying thermodynamic principles and by applying the detailed isothermal gravimetric protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and development timelines for projects involving this compound. The provided methodologies and data presentation templates offer a standardized approach to ensure consistency and comparability of results across different laboratories.
References
- Determination of Solubility by Gravimetric Method. (n.d.). The Pharmapedia.
- Gravimetric method of analysis. (n.d.). University of Anbar.
-
4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
- Gravimetric methods of analysis Gravimetry. (n.d.). University of Babylon.
- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube.
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemAxon. Retrieved February 17, 2026, from [Link]
-
2,3-Dichloropyridine Safety Data Sheet. (2024, February 15). Jubilant Ingrevia Limited. Retrieved February 17, 2026, from [Link]
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. (n.d.). VCCLAB.
- Molecular descriptors, experimental logP o/w , predicted log P o/w and... (n.d.). ResearchGate.
-
LogP of Chemical Structures. (n.d.). Kaggle. Retrieved February 17, 2026, from [Link]
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Selected physico-chemical properties of DM, DC, and DP. (n.d.). ResearchGate.
- Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. (2025, August 20). Royal Society of Chemistry.
- Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. (n.d.). University of Toronto.
-
Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. (1990, May). Arzneimittelforschung. Retrieved February 17, 2026, from [Link]
Sources
- 1. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 97 14237-71-9 [sigmaaldrich.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. 2,3-dimethyl-4,6-diethylpyridine [webbook.nist.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. scribd.com [scribd.com]
Literature review of 2,3-Dichloro-4,6-dimethylpyridine synthesis routes
The synthesis of 2,3-Dichloro-4,6-dimethylpyridine (CAS: 1639373-36-6) represents a critical challenge in the development of next-generation agrochemicals and pyridine-based pharmacophores.[1] Unlike simple chloropyridines, the specific 2,3-dichloro substitution pattern on a 4,6-dimethyl scaffold requires precise regiocontrol to avoid over-chlorination at the 5-position or benzylic chlorination on the methyl groups.[1]
This technical guide outlines two distinct, high-fidelity synthesis routes:
-
The "De Novo" Pyridone Route: A scalable, stepwise construction starting from acyclic precursors, ideal for process chemistry and bulk manufacturing.[1]
-
The Amino-Sandmeyer Route: A rapid, convergent approach starting from commercially available 2-amino-4,6-dimethylpyridine, suitable for medicinal chemistry and library generation.[1]
Executive Summary: Strategic Route Selection
| Feature | Route A: De Novo Pyridone Synthesis | Route B: Amino-Sandmeyer Transformation |
| Primary Mechanism | Cyclization | Electrophilic Subst. |
| Starting Material | Acetylacetone + Cyanoacetamide | 2-Amino-4,6-dimethylpyridine |
| Key Reagents | ||
| Scalability | High (Avoids unstable diazoniums) | Medium (Diazonium safety limits scale) |
| Regiocontrol | Excellent (Stepwise control of C3) | Good (Amino group directs C3 chlorination) |
| Cost Profile | Low (Commodity precursors) | Medium (Higher cost of amino-pyridine) |
PART 1: The "De Novo" Pyridone Route (Process Scale)
This route is the industry standard for reliability. It builds the pyridine ring with the methyl groups in place, uses the 2-hydroxy (pyridone) functionality to direct the first chlorine to the 3-position, and finally converts the oxygen to the second chlorine.[1]
Phase 1: The Guareschi Cyclization
The foundation is the synthesis of 3-cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone).[1] This reaction is thermodynamically driven and highly reproducible.
-
Reagents: Acetylacetone, Cyanoacetamide, Piperidine (cat.), Ethanol.[1][2]
-
Mechanism: Knoevenagel condensation followed by Pinner-type cyclization.
Phase 2: Hydrolysis & Decarboxylation
The nitrile group at C3 is superfluous for the final target and must be removed to open the C3 position for chlorination.
-
Protocol: Acidic hydrolysis (
, reflux) converts the nitrile to the carboxylic acid, which spontaneously decarboxylates under thermal conditions to yield 4,6-dimethyl-2-pyridone .[1]
Phase 3: Regioselective Chlorination (The Critical Step)
Direct chlorination of 4,6-dimethyl-2-pyridone.[1] The 2-pyridone ring activates positions 3 and 5 toward electrophilic substitution.
-
Challenge: Position 5 is sterically less hindered, but Position 3 is electronically activated by the adjacent carbonyl (ortho-like).
-
Solution: Use of N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF or Acetonitrile) at moderate temperatures (
C) favors the 3-chloro isomer due to the "ortho-effect" and coordination with the carbonyl oxygen. -
Intermediate: 3-chloro-4,6-dimethyl-2-pyridone .[1]
Phase 4: Deoxychlorination
The final step converts the pyridone carbonyl (C=O) into a chloride (C-Cl).
-
Reagents: Phosphorus Oxychloride (
), often with or a tertiary amine base. -
Product: 2,3-Dichloro-4,6-dimethylpyridine .[1]
PART 2: Detailed Experimental Protocols
Protocol A: Synthesis of 3-Chloro-4,6-dimethyl-2-pyridone
(Precursor Step for Route A)
-
Setup: A 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.
-
Charge: Add 4,6-dimethyl-2-pyridone (12.3 g, 100 mmol) and Acetonitrile (150 mL).
-
Addition: Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 20 minutes to maintain temperature
C. -
Reaction: Heat the mixture to 50°C and stir for 4 hours. Monitor by HPLC for the disappearance of starting material.
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 50% volume and add water (100 mL).
-
Isolation: Filter the white/off-white solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 85-92%.
-
Validation:
H NMR should show loss of the C3 proton (approx. 6.0 ppm) and retention of the C5 proton.
Protocol B: Deoxychlorination to 2,3-Dichloro-4,6-dimethylpyridine
-
Setup: A 250 mL dry round-bottom flask under Nitrogen atmosphere.
-
Charge: Add 3-chloro-4,6-dimethyl-2-pyridone (15.7 g, 100 mmol).
-
Reagent: Slowly add
(50 mL, excess). Caution: Exothermic. -
Catalyst: Add N,N-Diethylaniline (2 mL) or DMF (cat.) to accelerate the Vilsmeier-Haack type mechanism.
-
Reaction: Reflux (
C) for 3-5 hours. The suspension will clear as the chlorinated pyridine is formed. -
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis of excess
. -
Extraction: Neutralize with
(aq) to pH 8-9. Extract with Dichloromethane (3 x 100 mL). -
Purification: Dry organics over
, concentrate, and purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc). -
Target Data: Colorless to pale yellow oil/solid.
PART 3: Visualization of Reaction Pathways
The following diagram illustrates the two competing routes and the critical intermediates.
Figure 1: Comparative synthesis workflow showing the "De Novo" Pyridone route (Left) and the Amino-Sandmeyer route (Right).
PART 4: Comparative Data & Troubleshooting
| Parameter | Route A (Pyridone) | Route B (Amino) | Troubleshooting Notes |
| Overall Yield | 60 - 70% | 45 - 55% | Route B suffers from diazonium instability. |
| Purity Profile | High (>98%) | Moderate (>95%) | Route B often yields azo-coupling byproducts. |
| Safety | High | Moderate | Avoid large-scale Sandmeyer without blast shields. |
| Key Impurity | 5-chloro isomer | 5-chloro isomer | Control NCS equivalents strictly to 1.05 eq. |
Critical Control Point: Regioselectivity In both routes, the introduction of the chlorine at C3 is competing with C5.[1]
-
In Route A: The C2-carbonyl directs ortho (to C3). Lower temperatures favor C3.
-
In Route B: The C2-amino group is a strong ortho/para director.[1] Since C4 is blocked by Methyl, C3 (ortho) and C5 (para) are active. However, C3 is sterically crowded.[1] Careful temperature control (
C) during chlorination of the amine is vital to prevent mixtures.
References
-
Guareschi Pyridone Synthesis
- Title: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Deriv
- Source: ResearchG
-
URL:[Link]
-
Chlorination Protocols (General Pyridone)
-
Target Molecule Identification
-
Sandmeyer Methodology (Analogous)
-
Title: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.[1]
- Source: BenchChem Applic
-
Sources
The Biological Landscape of 2,3-Dichloro-4,6-dimethylpyridine Derivatives: A Synthetic Gateway to Novel Bioactive Agents
An In-Depth Technical Guide
Abstract
The pyridine nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a significant percentage of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. Within this vast chemical space, halogenated and alkylated pyridines offer refined steric and electronic profiles, enabling precise modulation of target binding and metabolic stability. This guide focuses on the synthetic potential and predicted biological activities of derivatives originating from the 2,3-dichloro-4,6-dimethylpyridine core. While this specific scaffold is not extensively documented in public literature, its constituent features—a dichlorinated pyridine ring and dimethyl substitution—are present in numerous compounds with potent biological effects. By analyzing structurally related molecules, we can project a rich landscape of potential applications for this class of compounds, ranging from herbicidal and insecticidal agents to novel anticancer and antimicrobial therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a logical framework for the synthesis, evaluation, and optimization of 2,3-dichloro-4,6-dimethylpyridine derivatives.
Rationale and Synthetic Strategy
The strategic placement of two chlorine atoms at the 2 and 3 positions of the pyridine ring creates a unique electronic environment and provides multiple reaction sites for derivatization. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, while the chlorine at the 3-position can participate in cross-coupling reactions. The methyl groups at positions 4 and 6 influence the molecule's solubility, lipophilicity, and steric profile, which are critical determinants of biological activity.
Proposed Synthesis of the Core Scaffold
An efficient, industrially viable synthesis of the 2,3-dichloro-4,6-dimethylpyridine core can be logically extrapolated from established methods for analogous compounds. A plausible two-step pathway begins with the synthesis of 2-amino-4,6-dimethylpyridine, which is then converted to the target dichlorinated scaffold.
Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine This intermediate can be prepared with a total yield of over 70% from 3-aminocrotonitrile and acetic acid, followed by a cyclization and decyanation step using concentrated sulfuric acid.[3]
Step 2: Dichlorination via Sandmeyer-type Reaction Adapting the one-pot synthesis method for 2,3-dichloropyridine, the 2-amino-4,6-dimethylpyridine intermediate can be converted to the final core scaffold.[4] This process involves a diazotization of the amino group followed by a copper-catalyzed chlorination.[4]
Workflow for Synthesis and Derivatization
The overall process from the core scaffold to bioactive lead compounds follows a structured, iterative workflow. This ensures that synthetic efforts are guided by biological data at every stage.
Caption: Iterative workflow for the discovery of bioactive pyridine derivatives.
Predicted Biological Activities and Mechanistic Insights
Based on extensive literature on related pyridine structures, derivatives of 2,3-dichloro-4,6-dimethylpyridine are predicted to exhibit a broad spectrum of biological activities.
Herbicidal Activity
Pyridine derivatives are a major class of herbicides used to control broadleaf weeds in various agricultural and non-agricultural settings.[5] Their mechanisms of action are diverse, often involving the disruption of fundamental plant processes.
-
Auxin Mimicry (Group 4/I Herbicides): Many pyridine carboxylic acids function by mimicking the plant hormone auxin (IAA).[6] These synthetic auxins cause unregulated cell division and growth in susceptible plants, leading to stem and leaf distortion and eventual death.[7] The persistence of some pyridine herbicides in the soil provides extended weed control.[7]
-
Enzyme Inhibition:
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Certain substituted 3-(pyridin-2-yl)phenylamino derivatives act as potent PPO inhibitors, blocking a key enzyme in chlorophyll biosynthesis.[8]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Novel azole carboxamide-based pyridine compounds have been identified as potent HPPD inhibitors, which are essential for plastoquinone biosynthesis.[9]
-
Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids. Some pyridine-containing herbicides target this enzyme.[6]
-
Insecticidal Activity
The pyridine scaffold is central to several classes of insecticides, including the highly effective neonicotinoids.
-
Novel Chemical Scaffolds: Pyridalyl, a highly active insecticide against lepidopteran larvae, features a dichloropropene group attached to a substituted pyridine ether.[10] Derivatives of the 2,3-dichloro-4,6-dimethylpyridine core could yield novel analogues with high efficacy, potentially overcoming resistance to existing insecticides.[10]
-
Broad-Spectrum Efficacy: Studies have shown that novel dihydropyridine derivatives exhibit potent insecticidal activity against various pests, including mites (Tetranychus cinnabarinus), aphids (Myzus persicae), and cabbage butterflies (Brevicoryne brassicae), with some compounds showing significantly greater potency than the commercial insecticide imidacloprid.[11] Similarly, other synthesized pyridine derivatives have shown high activity against aphids (Aphis craccivora) and armyworms (Mythimna separata).[2][12]
Anticancer Activity
The structural versatility of pyridine derivatives makes them promising candidates for anticancer drug development, with activities demonstrated against numerous cancer cell lines.[1][13][14][15]
-
Kinase Inhibition: A primary mechanism for the anticancer effects of pyridine compounds is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
-
PIM-1 Kinase: Novel pyridine-based compounds have shown potent PIM-1 kinase inhibition with IC50 values in the low nanomolar range, leading to apoptosis in breast cancer (MCF-7) cell lines.[14]
-
VEGFR-2: Pyridine-ureas have been identified as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, with micromolar IC50 values.[16]
-
-
Apoptosis Induction: Spiro-pyridine derivatives have been shown to induce apoptosis in colorectal carcinoma (Caco-2) cells by activating the pro-apoptotic Bax gene and suppressing the anti-apoptotic Bcl-2 gene.[13]
Potential Kinase Inhibition Pathway
The diagram below illustrates a generalized pathway by which a pyridine derivative could inhibit a receptor tyrosine kinase (like VEGFR-2) or a downstream kinase (like PIM-1), ultimately leading to the induction of apoptosis.
Caption: Generalized mechanism of apoptosis induction via kinase inhibition.
Antimicrobial and Fungicidal Activity
With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial and antifungal agents.[17][18] Pyridine derivatives represent a promising field of exploration.
-
Fungicidal Potential: Dihydropyridine derivatives have demonstrated notable fungicidal activity against agricultural pathogens like Fusarium oxysporum and Sclerotinia sclerotiorum.[11] The presence of both carbonyl (C=O) and thione (C=S) functionalities in a heterocyclic system can enhance fungicidal potency.[19]
-
Antibacterial Screening: Initial screening of novel compounds is typically performed using standard methods like agar diffusion or broth dilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.[17][20][21]
Structure-Activity Relationship (SAR) Summary
Analysis of various pyridine derivatives provides key insights into the structural features that govern biological activity. These principles can guide the rational design of new derivatives based on the 2,3-dichloro-4,6-dimethylpyridine core.
| Biological Activity | Structural Feature | Impact on Activity | Source |
| Herbicidal | Trifluoromethyl at pyridine 5-position | Crucial for activity | [22] |
| Herbicidal | Additional fluorine or chlorine at pyridine 3-position | Significantly enhances activity | [22] |
| Herbicidal | Carboxylic ester side chain | Superior activity compared to amide derivatives | [22] |
| Herbicidal | Lipophilicity and steric properties | Strongly related to activity against various weeds | [23] |
| Anticancer | Spiro-pyridine structure | Showed promising results against Caco-2 cell lines | [13] |
| Anthelmintic | Unsubstituted benzene ring at pyrimidine 6-position | Necessary for maximal activity | [24] |
Key Experimental Protocols
The following protocols are standardized methodologies for assessing the biological activity of newly synthesized compounds. They are designed to be self-validating by including appropriate positive and negative controls.
General Protocol for Nucleophilic Aromatic Substitution
Rationale: This protocol describes a common method for derivatizing the core scaffold. The chlorine atom at the 2-position is activated towards nucleophilic attack, providing a straightforward way to introduce diverse functional groups.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloro-4,6-dimethylpyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1 - 1.5 eq) to the solution.
-
Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq) to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] It is a standard preliminary screening tool for identifying compounds with potential anticancer activity.[13][14]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG-2, Caco-2) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Herbicidal Activity Assay (Post-Emergence Foliar Application)
Rationale: This protocol evaluates the efficacy of compounds on weeds that have already germinated and emerged from the soil. It mimics the practical application of many commercial herbicides.[22][25]
-
Plant Cultivation: Grow target weed species (e.g., barnyard grass, amaranth) and a crop species for safety evaluation (e.g., rice, corn) in pots containing sterile soil in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20 at 0.1%) to the desired test concentrations (e.g., 150 g active ingredient/hectare).
-
Application: When the plants reach the 2-3 leaf stage, uniformly spray the test solutions onto the foliage using a laboratory sprayer. Include a negative control (surfactant solution only) and a positive control (a commercial herbicide).
-
Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Record the percentage inhibition for each compound at the tested concentration. For promising compounds, conduct further tests with serial dilutions to determine the GR₅₀ value (the dose required to cause 50% growth reduction).
Conclusion and Future Directions
The 2,3-dichloro-4,6-dimethylpyridine scaffold represents a synthetically accessible and highly promising starting point for the development of novel bioactive molecules. By leveraging established structure-activity relationships from related pyridine compounds, a rational design approach can be employed to target a wide array of biological activities. The herbicidal potential is particularly strong, given the proven efficacy of pyridine derivatives as auxin mimics and enzyme inhibitors.[6][7][8] Furthermore, the demonstrated anticancer and insecticidal activities of analogous structures highlight the broad utility of this chemical class.[10][11][14]
Future work should focus on the synthesis and screening of a diverse library of derivatives to fully explore the biological potential of this scaffold. Mechanistic studies will be crucial to identify the specific molecular targets of the most active compounds. For promising lead candidates, subsequent optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy testing will be essential steps toward developing next-generation agrochemicals or pharmaceuticals.
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An In-depth Technical Guide to the pKa and Basicity of 2,3-Dichloro-4,6-dimethylpyridine
Introduction
In the landscape of pharmaceutical and materials science, the ionization constant (pKa) of a molecule is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. For researchers and drug development professionals, a thorough understanding of a compound's pKa is paramount for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth technical exploration of the pKa and basicity of 2,3-dichloro-4,6-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.
Understanding Pyridine Basicity: The Electronic Influence of Substituents
The basicity of pyridine (pKa ≈ 5.2) arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton.[1] The electron density at this nitrogen, and thus the basicity, is highly sensitive to the nature and position of substituents on the aromatic ring. Substituents can either donate or withdraw electron density through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like methyl groups (-CH₃) are electron-donating through an inductive effect (+I). They increase the electron density on the pyridine ring, including the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).[1]
-
Electron-Withdrawing Groups (EWGs): Halogens, such as chlorine (-Cl), are electron-withdrawing through an inductive effect (-I) due to their high electronegativity. This effect decreases the electron density on the nitrogen atom, making it less basic (lower pKa). While halogens also possess a +M (mesomeric or resonance) effect due to their lone pairs, the inductive effect is generally dominant in influencing the basicity of pyridines.[1]
Analysis of 2,3-Dichloro-4,6-dimethylpyridine
In the case of 2,3-dichloro-4,6-dimethylpyridine, we have a combination of both electron-donating and electron-withdrawing groups.
-
Methyl Groups (-CH₃) at positions 4 and 6: These act as EDGs, pushing electron density towards the ring and increasing the basicity.
-
Chloro Groups (-Cl) at positions 2 and 3: These act as strong EWGs, pulling electron density away from the ring and significantly decreasing the basicity.
The net effect on the pKa will be a balance of these opposing electronic influences. Given the presence of two strongly deactivating chloro groups, one of which is in the ortho position (position 2) to the nitrogen, it is anticipated that their combined electron-withdrawing effect will dominate over the electron-donating effect of the two methyl groups. Therefore, the pKa of 2,3-dichloro-4,6-dimethylpyridine is expected to be significantly lower than that of unsubstituted pyridine.
The following diagram illustrates the primary electronic effects at play in 2,3-dichloro-4,6-dimethylpyridine.
Caption: Electronic effects in 2,3-dichloro-4,6-dimethylpyridine.
Comparative Analysis and pKa Estimation
To estimate the pKa of 2,3-dichloro-4,6-dimethylpyridine, we can compare it with known pKa values of related substituted pyridines.
| Compound | Substituents | pKa | Rationale for Comparison |
| Pyridine | None | 5.2 | Unsubstituted parent compound. |
| 2,6-Dimethylpyridine | 2,6-di-CH₃ | 6.72[2] | Demonstrates the base-strengthening effect of two methyl groups. |
| 2-Chloropyridine | 2-Cl | 0.49 | Shows the strong base-weakening effect of a chloro group at the 2-position.[3] |
| 3-Chloropyridine | 3-Cl | 2.84 | Illustrates the base-weakening effect of a chloro group at the 3-position.[3] |
| 2,3-Dichloropyridine | 2,3-di-Cl | -0.6 (est.) | The combined effect of two chloro groups is expected to be strongly base-weakening. |
Based on this comparison, the two methyl groups in 2,3-dichloro-4,6-dimethylpyridine would be expected to increase the basicity relative to 2,3-dichloropyridine. However, the two chloro groups will drastically reduce the basicity compared to 2,6-dimethylpyridine. A reasonable estimate for the pKa of 2,3-dichloro-4,6-dimethylpyridine would likely fall in the range of 1.0 to 2.5. This remains a hypothesis that necessitates experimental verification.
Experimental Determination of pKa
For a definitive determination of the pKa value, experimental methods are indispensable. The two most common and reliable methods for pKa determination of organic molecules are potentiometric titration and UV-Vis spectrophotometry.[4]
Potentiometric Titration
Potentiometric titration is a highly accurate method that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[5] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[5][6]
Detailed Protocol for Potentiometric Titration
-
Preparation of Solutions:
-
Analyte Solution: Prepare a solution of 2,3-dichloro-4,6-dimethylpyridine of known concentration (e.g., 0.01 M) in a suitable solvent. Given its likely low aqueous solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary.
-
Titrant: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) for titrating the basic pyridine derivative.
-
Ionic Strength Adjuster: Prepare a solution of a neutral salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[6]
-
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]
-
Titration Procedure:
-
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
-
Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Experimental Workflow for Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[7][8] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[9]
Detailed Protocol for UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of 2,3-dichloro-4,6-dimethylpyridine in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte (e.g., from pH 1 to 4).
-
Sample Solutions: Prepare a set of solutions for measurement by adding a small, constant amount of the stock solution to each buffer solution. The final concentration of the analyte should be consistent across all samples.
-
-
Spectrophotometric Measurements:
-
Determine the UV-Vis spectrum of the analyte in a highly acidic (fully protonated) and a less acidic/neutral (fully deprotonated) solution to identify the wavelengths of maximum absorbance for both species (λ_HIn⁺ and λ_In).
-
Measure the absorbance of each sample solution at these two wavelengths.
-
-
Data Analysis:
-
The pKa can be determined graphically by plotting the absorbance at a chosen wavelength versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[8]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_In) / (A_HIn⁺ - A)] where A is the absorbance of the sample at a given pH, A_In is the absorbance of the deprotonated form, and A_HIn⁺ is the absorbance of the protonated form.
-
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa
In the absence of experimental data, computational methods can provide valuable estimates of pKa values.[10] Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the free energies of the protonated and deprotonated forms of a molecule in the gas phase and in solution (using a continuum solvent model).[3][11] The pKa can then be derived from the difference in these free energies using a thermodynamic cycle.[3] While these methods can be powerful, their accuracy is dependent on the level of theory and the solvent model used.[11] For pyridine derivatives, several studies have demonstrated good correlation between computed and experimental pKa values.[11][12]
Conclusion
The basicity of 2,3-dichloro-4,6-dimethylpyridine is a result of the interplay between the electron-donating methyl groups and the strongly electron-withdrawing chloro groups. It is predicted that the chloro substituents will have a dominant effect, resulting in a pKa value significantly lower than that of pyridine. For drug development professionals and researchers, an accurate pKa value is essential, and this guide has outlined the theoretical considerations and detailed experimental protocols necessary for its determination. Both potentiometric titration and UV-Vis spectrophotometry offer robust and reliable means of empirically measuring the pKa of this and other novel chemical entities.
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Dawoud, N. T. A. (2011). Synthesis, Reactions and Antimicrobial activity of Some Substituted 4, 6-Diphenyl Pyridine 2-Thione Derivatives. Journal of American Science, 7(9), 202-210. Available from: [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
-
Wikipedia. 2,6-Lutidine. Available from: [Link]
-
University of California, Irvine. pKa Data Compiled by R. Williams. Available from: [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions of 2,3-Dichloro-4,6-dimethylpyridine
Introduction: The Synthetic Versatility of 2,3-Dichloro-4,6-dimethylpyridine
2,3-Dichloro-4,6-dimethylpyridine is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct chlorine substituents on the pyridine ring offers the potential for selective functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reaction conditions required to achieve desired carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations, with a critical focus on controlling regioselectivity. As a senior application scientist, the insights provided herein are grounded in established mechanistic principles and field-proven strategies to empower researchers in drug development and chemical synthesis.
The primary challenge in the functionalization of dihalopyridines is achieving high regioselectivity. The electronic and steric environments of the chlorine atoms, in conjunction with the chosen reaction conditions, dictate the site of reactivity. Positions adjacent to the pyridine nitrogen (C2 and C6) are generally more activated towards oxidative addition in palladium-catalyzed cycles. However, this inherent electronic preference can be modulated or even overridden by the judicious selection of ligands, bases, and solvents.
Controlling Regioselectivity: A Game of Sterics and Electronics
The regiochemical outcome of cross-coupling reactions on dichloropyridines is a delicate interplay of various factors. Understanding these factors is paramount for the rational design of synthetic routes.
-
Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen atom renders the C2 and C6 positions more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1][2]
-
Steric Hindrance : The steric bulk of the catalyst's ligands, the coupling partners, and the substrate itself can significantly influence which chlorine atom is more accessible for reaction. For instance, bulky ligands can favor reaction at less sterically hindered positions.
-
Ligand Choice : The ligand is arguably the most critical factor in controlling regioselectivity.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can dramatically alter the electronic and steric properties of the palladium catalyst, thereby influencing the site of oxidative addition.[3][4] For example, sterically hindered NHC ligands like IPr and SIPr have been shown to promote coupling at the C4 position in 2,4-dichloropyridines.[3] Conversely, ligands such as Xantphos can favor C2-selective amination.[1]
-
Base and Solvent Effects : The choice of base and solvent can impact the reaction environment, influencing catalyst activity and selectivity.[1] The solubility and strength of the base are important considerations.[1] Polar solvents have been observed to sometimes decrease selectivity.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[5] When applied to 2,3-dichloro-4,6-dimethylpyridine, the choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The initial oxidative addition step is often rate-determining and is the primary determinant of regioselectivity.
Recommended Reaction Conditions
| Parameter | Condition 1: C2-Selectivity | Condition 2: C3-Selectivity (Hypothetical) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | PdCl₂(dppf) or Pd(OAc)₂ |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | dppf or a bulky NHC ligand (e.g., IPr) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Na₂CO₃ or KOt-Bu |
| Solvent | Dioxane/H₂O, Toluene, or DMF | THF or DME |
| Temperature | 80-110 °C | 60-100 °C |
| Boronic Acid/Ester | Arylboronic acids or esters | Heteroarylboronic acids or alkyltrifluoroborates |
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Reagent Addition : Add potassium carbonate (2.0 equiv) followed by a degassed mixture of dioxane and water (4:1, 0.1 M).
-
Reaction Execution : Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] This reaction is of paramount importance in the pharmaceutical industry for the construction of nitrogen-containing heterocycles.
Mechanistic Insights
The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination of the C-N bond, which can be a challenging step.[2]
Recommended Reaction Conditions
| Parameter | Condition 1: C2-Selective Amination | Condition 2: C3-Selective Amination (Hypothetical) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | Xantphos or RuPhos | A Josiphos-type ligand or BrettPhos |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ | LiHMDS or K₃PO₄ |
| Solvent | Toluene, Dioxane, or THF | DME or t-BuOH |
| Temperature | 80-120 °C | 70-110 °C |
| Amine | Primary or secondary alkyl/aryl amines | Anilines or heterocyclic amines |
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox, charge a vial with Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition : Add a solution of 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv) and the desired amine (1.2 equiv) in degassed toluene (0.2 M).
-
Reaction Execution : Seal the vial and heat the mixture to 110 °C for 16-24 hours.
-
Monitoring : Monitor the reaction by LC-MS to confirm the formation of the desired product.
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification : Concentrate the filtrate and purify the residue by preparative HPLC or flash chromatography to isolate the desired amino-pyridine derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7]
Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[9] The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle activates the terminal alkyne by forming a copper acetylide. Transmetalation between the palladium complex and the copper acetylide is followed by reductive elimination to afford the final product.[9]
Recommended Reaction Conditions
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ |
| Copper Co-catalyst | CuI |
| Ligand (if needed) | PPh₃ or other phosphine ligands |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), or Piperidine |
| Solvent | THF, DMF, or Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Alkyne | Terminal aryl or alkyl alkynes |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup : To a solution of 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv) in a suitable solvent such as THF, add the terminal alkyne (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Reagent Addition : Add an amine base, such as triethylamine (3.0 equiv).
-
Reaction Execution : Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up : Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[10] This transformation is a powerful tool for the synthesis of substituted alkenes.[11]
Mechanistic Pathway
The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a hydrido-palladium complex. The base then regenerates the active Pd(0) catalyst.[12]
Recommended Reaction Conditions
| Parameter | Recommended Conditions |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ |
| Ligand | PPh₃, P(o-tol)₃, or bulky biaryl phosphines |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N |
| Solvent | DMF, DMAc, or Toluene |
| Temperature | 80-140 °C |
| Alkene | Acrylates, styrenes, or other electron-deficient alkenes |
Experimental Protocol: Heck Reaction
-
Reaction Setup : In a sealed tube, combine 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv), the desired alkene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.1 equiv).
-
Reagent Addition : Add potassium carbonate (2.0 equiv) and degassed DMF.
-
Reaction Execution : Heat the mixture to 120 °C for 18-24 hours.
-
Work-up : Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification : Wash the organic phase with brine, dry, and concentrate. Purify the residue by flash chromatography to obtain the vinylated pyridine.
Conclusion and Future Outlook
The cross-coupling reactions of 2,3-dichloro-4,6-dimethylpyridine provide a versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. The key to success lies in the careful selection of reaction parameters to control regioselectivity. The protocols and insights provided in this guide serve as a foundation for researchers to develop novel synthetic methodologies and access new chemical space. Future advancements in ligand design and catalyst development will undoubtedly lead to even more efficient and selective transformations of this valuable heterocyclic scaffold.
References
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.
- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals - Benchchem.
- Highly Regioselective Cross-Coupling of Dihalohetarenes. Synfacts.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Organic Letters.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Afinidad. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
-
The Suzuki Reaction - Chem 115 Myers. Harvard University. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem.
-
Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling - DSpace@MIT. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
Regioselective functionalization of 2,3-Dichloro-4,6-dimethylpyridine
Application Note: Strategic Regiocontrol in the Functionalization of 2,3-Dichloro-4,6-dimethylpyridine
, Cross-Coupling, and Lateral LithiationExecutive Summary: The Reactivity Hierarchy
The scaffold 2,3-dichloro-4,6-dimethylpyridine presents a unique challenge in medicinal and agrochemical synthesis due to its four distinct reactive centers. Successful functionalization requires navigating the electronic and steric differences between the two chlorine atoms and the two methyl groups.
This guide defines the "Hierarchy of Reactivity" to enable predictable, regioselective editing of the scaffold:
-
C2-Cl: The most electrophilic site, activated by the adjacent nitrogen (
-position). Prone to and rapid oxidative addition. -
C6-Methyl: The most acidic proton site (
-lateral position). Prone to deprotonation by strong bases (LDA, -BuLi). -
C3-Cl: Sterically hindered and electronically deactivated compared to C2. Requires transition-metal catalysis and typically reacts after C2 is functionalized.
-
C4-Methyl: Less acidic than C6 (
-position) and sterically crowded by the C3-Cl. -
C5-H: The "blind spot," accessible only via forcing conditions or specific iridium-catalyzed borylation.
Visualizing the Reactivity Landscape
The following decision tree illustrates the primary pathways for selective functionalization.
Figure 1: Strategic decision tree for the functionalization of 2,3-dichloro-4,6-dimethylpyridine. Colors indicate distinct reaction manifolds.
Protocol A: Regioselective at C2
Mechanism: The nitrogen atom withdraws electron density, activating the C2 and C4 positions. Since C4 is blocked by a methyl group, nucleophilic attack occurs exclusively at C2 via an addition-elimination mechanism (Meisenheimer complex). The C3-Cl is deactivated (meta-like position) and sterically shielded.
Scope: Amines (primary/secondary), Alkoxides, Thiols.
Step-by-Step Procedure (C2-Amination)
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloro-4,6-dimethylpyridine (1.0 mmol, 176 mg).
-
Solvent: Add anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO (3.0 mL).
-
Why: Polar aprotic solvents stabilize the anionic transition state. NMP is preferred for higher boiling points.
-
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 mmol, 350 µL).
-
Note: Inorganic bases like K₂CO₃ can be used for phenols/thiols, but organic bases are superior for amines to prevent solubility issues.
-
-
Nucleophile: Add the Amine (1.2 mmol).
-
Reaction: Heat to 100–120 °C for 4–12 hours. Monitor by TLC (usually 20% EtOAc/Hexane).
-
Validation: The starting material (Rf ~0.6) will disappear; the product is typically more polar (Rf ~0.3-0.4).
-
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove NMP. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography.
Self-Validating NMR Check:
-
Loss of Symmetry: Not applicable (molecule is already asymmetric), but look for the specific shift of the C5-H . In the parent, it appears ~7.0–7.2 ppm. In C2-aminated products, the electron donation from the amine shields C5, shifting it upfield to ~6.3–6.5 ppm.
Protocol B: Sequential Cross-Coupling (Suzuki-Miyaura)
Mechanism: Oxidative addition of Pd(0) is faster at the electron-deficient C2-Cl bond compared to the C3-Cl bond. The C3-Cl is sterically hindered by the C2-substituent and the C4-methyl group, requiring more active catalytic systems (bulky phosphines) for functionalization.
Step 1: C2-Selective Arylation
-
Reagents: Combine substrate (1.0 mmol), Arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 M aq, 2.0 mL) in Dioxane (4 mL).
-
Conditions: Heat at 80 °C for 4–6 hours.
-
Control: Do not overheat (>100 °C) or use excess boronic acid, or you risk double addition.
-
-
Outcome: Yields 2-aryl-3-chloro-4,6-dimethylpyridine .
Step 2: C3-Arylation (Accessing the "Hard" Site)
To functionlize the remaining C3-Cl, "standard" conditions often fail due to sterics.
-
Catalyst Switch: Use Pd(OAc)₂ (2 mol%) with SPhos or XPhos (4 mol%). These bulky, electron-rich ligands facilitate oxidative addition into the hindered C3-Cl bond.
-
Base: Switch to K₃PO₄ (anhydrous) or Cs₂CO₃ .
-
Solvent: Toluene or Xylene (requires higher temperatures, 110–130 °C).
Protocol C: Lateral Lithiation (C6-Methyl Functionalization)
Mechanism: The C6-methyl protons are
Safety Warning: Organolithium reagents are pyrophoric. Ensure strictly anhydrous conditions.
Step-by-Step Procedure
-
Drying: Flame-dry a 2-neck flask under Argon flow.
-
LDA Preparation: Add anhydrous THF (5 mL) and diisopropylamine (1.2 mmol). Cool to -78 °C. Add
-BuLi (1.2 mmol, 2.5 M in hexanes) dropwise. Stir for 15 min at 0 °C to form LDA, then cool back to -78 °C.-
Why LDA?
-BuLi alone can sometimes attack the pyridine ring (nucleophilic addition to C2). LDA is non-nucleophilic and acts solely as a base.
-
-
Substrate Addition: Dissolve 2,3-dichloro-4,6-dimethylpyridine (1.0 mmol) in THF (2 mL) and add dropwise to the LDA solution at -78 °C.
-
Observation: The solution often turns a deep red/orange color (formation of the lithiated species).
-
-
Trapping: Stir for 30–45 minutes at -78 °C. Add the Electrophile (e.g., MeI, Benzaldehyde, Allyl Bromide) (1.5 mmol).
-
Quench: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl.
Self-Validating NMR Check:
-
Starting Material: C6-Me is a singlet integrating to 3H at ~2.5 ppm.
-
Product: The C6-Me singlet disappears.
-
If alkylated (e.g., with MeI): Becomes an ethyl group (triplet + quartet).
-
If reacted with aldehyde: Becomes a diastereotopic methylene (AB system) and a CH-OH signal.
-
Summary of Reaction Conditions
| Target Site | Reaction Type | Reagents of Choice | Selectivity Driver |
| C2-Cl | Amine, DIPEA, NMP, 120°C | Electronic activation ( | |
| C2-Cl | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane, 80°C | Faster oxidative addition at electron-poor C2. |
| C3-Cl | Suzuki Coupling | Pd-SPhos, K₃PO₄, Toluene, 120°C | Requires bulky ligand; reacts after C2. |
| C6-Me | Lateral Lithiation | LDA, THF, -78°C | Acidity of |
References
-
Selectivity in Pyridine
: -
Regioselective Cross-Coupling
- Title: Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Dihalides.
- Source:Chemical Reviews.
- Context: detailed review on C2 vs C3 selectivity in dichloropyridines.
-
URL:[Link]
-
Lateral Lithiation of Picolines
- Title: Regioselective Lithi
- Source:Tetrahedron.
- -lateral lithiation (C6)
-
URL:[Link]
-
Halogen Dance & Lithiation
- Title: The Halogen Dance Reaction on Pyridines.
- Source:Chemical Society Reviews.
- Context: Discusses risks of halogen migration, mitigating strategies (low temp), and why 4,6-dimethyl blocking suppresses this side reaction.
-
URL:[Link]
Sources
Application Notes and Protocols for the Chlorination of 4,6-Dimethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chlorinated 4,6-Dimethylpyridines
Chlorinated pyridine scaffolds are foundational building blocks in modern medicinal chemistry and drug development.[1] The introduction of chlorine atoms into the 4,6-dimethylpyridine (also known as 4,6-lutidine) nucleus offers a powerful tool for modulating the electronic and steric properties of molecules. This strategic functionalization can significantly impact a compound's pharmacokinetic and pharmacodynamic profile, influencing factors such as metabolic stability, binding affinity, and membrane permeability. Consequently, robust and regioselective chlorination methods for these derivatives are of paramount importance for the synthesis of novel pharmaceutical candidates and agrochemicals.
This guide provides a detailed overview of established and contemporary methods for the chlorination of 4,6-dimethylpyridine derivatives, offering insights into reaction mechanisms, practical experimental protocols, and the rationale behind procedural choices.
Understanding the Reactivity of the 4,6-Dimethylpyridine Ring
The pyridine ring is an electron-deficient aromatic system, which makes direct electrophilic substitution more challenging compared to benzene. The nitrogen atom deactivates the ring towards electrophiles. However, the two methyl groups at the 4- and 6-positions are electron-donating, which partially mitigates this deactivation and influences the regioselectivity of the chlorination.
The primary sites for electrophilic attack on the 4,6-dimethylpyridine ring are the C-3 and C-5 positions, which are ortho and para to the activating methyl groups. The C-2 position is also susceptible to nucleophilic substitution, particularly if a suitable leaving group is present.
Chlorination Methodologies: A Comparative Overview
Several reagents and methodologies can be employed for the chlorination of 4,6-dimethylpyridine derivatives, each with its own advantages and limitations. The choice of method depends on the desired product, the nature of other substituents on the pyridine ring, and scalability considerations.
| Chlorinating Agent | Typical Conditions | Key Features & Considerations |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, often with a catalyst (e.g., DMSO) | Mild and selective reagent.[2][3] Good for introducing chlorine at positions activated by electron-donating groups. Environmentally friendlier than many other chlorinating agents.[2] |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, often at 0°C | A versatile and effective reagent for the chlorination of various aromatic and heteroaromatic compounds.[4][5][6][7] Can be used without a catalyst. |
| Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃) | Often used as a mixture, can be run neat or with a solvent like POCl₃ | A powerful chlorinating system, particularly effective for converting hydroxypyridines (pyridones) to their corresponding chloropyridines.[8][9][10][11] The combination of PCl₅ and POCl₃ can be more potent than either reagent alone.[9] |
| Vilsmeier-Haack Reagent (DMF/POCl₃) | Neat or with a solvent | Primarily used for formylation, but can also effect chlorination, especially on activated systems.[12][13][14][15] The active electrophile is a chloromethyliminium salt.[12] |
| Chlorine Gas (Cl₂) | Vapor phase, high temperatures (350-500°C) | Typically used in industrial-scale productions for direct chlorination.[16] Can lead to a mixture of products and requires specialized equipment. |
Experimental Protocols
Method 1: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)
This method is favored for its mild conditions and good regioselectivity, particularly for substrates with electron-donating groups.
Causality: N-Chlorosuccinimide serves as an electrophilic chlorine source. The reaction is often facilitated by a polar aprotic solvent like acetonitrile or DMF, which helps to solubilize the reagents and stabilize the charged intermediates formed during the reaction. The use of a catalyst like DMSO can further enhance the reaction rate and yield.
Protocol for the Synthesis of 3-Chloro-4,6-dimethylpyridine:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dimethylpyridine (1.0 eq) in acetonitrile (10 mL per mmol of substrate).
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 75°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Extraction: Quench the residue with water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualization of the Workflow:
Caption: Workflow for NCS Chlorination.
Method 2: Chlorination of 4,6-Dimethyl-2-pyridone using POCl₃/PCl₅
This method is highly effective for the conversion of a hydroxyl group at the 2-position of the pyridine ring to a chlorine atom.
Causality: The mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a potent chlorinating system. POCl₃ alone can be effective, but the addition of PCl₅ often enhances the reaction's efficiency.[9] This combination is particularly useful for converting the tautomeric pyridone form to the aromatic chloropyridine.
Protocol for the Synthesis of 2-Chloro-4,6-dimethylpyridine:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 4,6-dimethyl-2-pyridone (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the flask. Then, cautiously add phosphorus pentachloride (PCl₅) (1.1 eq) in portions. The reaction is often exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C) for 2-4 hours. The progress can be monitored by TLC.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up: Cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 8-9. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by distillation or column chromatography.
Visualization of the Mechanism:
Caption: Mechanism of Hydroxyl to Chloro Conversion.
Method 3: Vilsmeier-Haack Chlorination and Formylation
The Vilsmeier-Haack reaction can be used for both formylation and chlorination, sometimes in a one-pot procedure.[13]
Causality: The Vilsmeier reagent, formed in situ from DMF and POCl₃, is a powerful electrophile.[12] It can attack electron-rich positions on the pyridine ring. Depending on the reaction conditions and the substrate, this can lead to formylation, chlorination, or both.
Protocol for the Potential Synthesis of 3-Chloro-4,6-dimethylpyridine-5-carbaldehyde:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool dimethylformamide (DMF) (5.0 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add 4,6-dimethylpyridine (1.0 eq) to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-100°C for several hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Work-up: Basify the aqueous solution with sodium hydroxide to pH 8-9 and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Safety Considerations
-
Chlorinating agents such as sulfuryl chloride, phosphorus pentachloride, and phosphorus oxychloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving POCl₃ and PCl₅ generate hydrogen chloride gas, which is corrosive and toxic. A gas scrubber containing a basic solution (e.g., NaOH) should be used to neutralize the evolved HCl.
-
Quenching of reactive reagents like POCl₃ should be done slowly and cautiously, preferably by adding the reaction mixture to ice, to control the exothermic reaction.
-
Solvent Choice: Many traditional chlorination reactions have been carried out in chlorinated solvents like carbon tetrachloride and chloroform.[17] Due to their toxicity and environmental impact, safer alternatives should be considered whenever possible. Dichloromethane is a less hazardous option if a chlorinated solvent is necessary.[17]
References
-
Song, S., et al. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature Catalysis, 3, 107-114. [Link]
-
Yang, W., et al. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 17(10), 788-794. [Link]
-
Choudhary, A., et al. (2016). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 93, 1339-1345. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4346-4354. [Link]
- Process for the preparation of chloropyridine sulfonyl chloride. (2004).
- Process for the selective chlorination of pyridine derivatives. (1995).
-
WordPress. (n.d.). Specific Solvent Issues with Chlorination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridin...: Ingenta Connect [ingentaconnect.com]
- 8. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 11. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 17. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
Catalytic hydrogenation of 2,3-Dichloro-4,6-dimethylpyridine
Executive Summary
The catalytic hydrogenation of 2,3-Dichloro-4,6-dimethylpyridine (2,3-DCDMP) presents a classic chemoselectivity challenge in heterogeneous catalysis. Researchers often face a tripartite divergence in reaction pathways:
-
Regioselective Hydrodechlorination (HDC): Removal of the labile C2-chlorine to yield 3-chloro-4,6-dimethylpyridine .
-
Exhaustive Hydrodechlorination: Removal of both chlorines to yield 4,6-dimethylpyridine (4,6-lutidine) .
-
Ring Hydrogenation: Saturation of the pyridine ring to yield piperidine derivatives (often an unwanted side reaction).
This application note details protocols to control this selectivity using Palladium on Carbon (Pd/C) . We demonstrate that by modulating the base equivalent , solvent polarity , and hydrogen pressure , one can kinetically favor the C2-dechlorination while suppressing ring saturation.
Mechanistic Insight & Causality
To master this reaction, one must understand the electronic disparity between the C2 and C3 positions.
-
Electronic Activation: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions highly electron-deficient. Consequently, the C2-Cl bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C3-Cl bond.
-
The Role of the Base: Hydrodechlorination produces HCl as a byproduct. If unneutralized, HCl protonates the pyridine nitrogen (
), rendering the ring more electron-deficient and susceptible to ring hydrogenation (saturation). Adding a base (e.g., Triethylamine or NaOAc) scavenges HCl, keeping the pyridine as a free base and preventing catalyst poisoning or unwanted ring reduction.
Reaction Pathway Diagram
The following diagram illustrates the kinetic branching ratios controlled by reaction conditions.
Figure 1: Kinetic pathway showing the stepwise dechlorination and potential for over-reduction.
Critical Process Parameters (CPPs)
| Parameter | Effect on Selectivity | Recommended Setting |
| Catalyst | Pd/C favors C-Cl cleavage. Pt or Rh favors ring saturation. | 5% Pd/C (50% wet) |
| Solvent | Protic solvents (MeOH) facilitate HCl removal. | Methanol or Ethanol |
| Base | Neutralizes HCl. Absence leads to ring reduction. | Triethylamine (Et3N) or NaOAc |
| Pressure | High pressure forces ring saturation. | 1 - 3 bar (Atmospheric to mild) |
| Temperature | Higher temp overcomes activation energy for C3-Cl cleavage. | 25°C (for Mono-Cl) vs 60°C (for Full-DeCl) |
Experimental Protocols
Protocol A: Selective Synthesis of 3-Chloro-4,6-dimethylpyridine
Objective: Remove only the C2-Chlorine.
Materials:
-
Substrate: 2,3-Dichloro-4,6-dimethylpyridine (10.0 g, 56.8 mmol)
-
Catalyst: 5% Pd/C (Type 39, 50% water wet), 0.5 g (2.5 wt% loading)
-
Base: Triethylamine (6.0 g, 59.0 mmol, 1.05 equiv )
-
Solvent: Methanol (100 mL)
Procedure:
-
Setup: Charge the substrate, methanol, and triethylamine into a 250 mL hydrogenation flask (Parr shaker or autoclave).
-
Inerting: Add the Pd/C catalyst carefully (keep wet to prevent ignition). Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Reaction: Pressurize to 1 atm (balloon pressure) or max 2 bar . Stir vigorously at 20–25°C .
-
Note: Do not heat. Higher temperatures will activate the C3-Cl bond.
-
-
Monitoring: Monitor by HPLC every 30 minutes. The reaction typically completes in 2–4 hours.
-
Endpoint: Disappearance of starting material (<1%) and formation of Mono-Cl product. If Des-chloro (4,6-lutidine) starts appearing >2%, stop immediately.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Partition residue between Water (50 mL) and Ethyl Acetate (50 mL). The product remains in the organic layer.
-
Purification: Crystallization from Heptane or Silica Gel Chromatography (Hexane/EtOAc).
Protocol B: Exhaustive Dechlorination to 4,6-Dimethylpyridine
Objective: Remove both chlorines.
Materials:
-
Substrate: 2,3-Dichloro-4,6-dimethylpyridine (10.0 g)
-
Catalyst: 10% Pd/C (dry basis), 1.0 g (10 wt% loading)
-
Base: Sodium Acetate (anhydrous) (10.0 g, >2.2 equiv)
-
Solvent: Ethanol (100 mL)
Procedure:
-
Setup: Charge substrate, ethanol, and NaOAc into the autoclave. Add catalyst.[1][2][3][4][5][6][7][8][9][10][11]
-
Reaction: Pressurize to 5 bar (70 psi) H2. Heat to 60°C .
-
Kinetics: The C2-Cl will cleave rapidly (mins). The C3-Cl requires the elevated temperature and pressure to cleave (2–6 hours).
-
Workup: Filter catalyst. The product (4,6-lutidine) is basic. Acidify filtrate with HCl to form the salt, wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH and extract with DCM.
Analytical Control & Self-Validation
To ensure the protocol is working, use this HPLC Method to validate the species.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
Expected Retention Time Order:
-
4,6-Dimethylpyridine: ~3.5 min (Most polar, no Cl).
-
3-Chloro-4,6-dimethylpyridine: ~7.2 min.
-
2,3-Dichloro-4,6-dimethylpyridine: ~11.5 min (Most non-polar).
Validation Check: If you see a broad peak early (2-3 min) that does not match the Lutidine standard, it is likely the Piperidine salt. Check pH; if the reaction mixture became acidic, you stripped the base and reduced the ring.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at ~50% conversion | Catalyst poisoning by HCl. | Verify Base equivalents.[2][5][10] Ensure >1.05 eq per Cl atom removed. |
| Formation of Piperidines | Over-active catalyst or Acidic media. | Switch from MeOH to EtOAc (non-protic). Reduce pressure. Ensure Base is present. |
| Low Selectivity for Mono-Cl | Temperature too high. | Cool reaction to 0–5°C. The rate of C2-Cl removal is less sensitive to temp than C3-Cl. |
| Dechlorination is slow | Mass transfer limitation. | Increase stirring rate (>1000 rpm). H2 solubility is the limiting factor. |
References
- Heterogeneous Catalysis for Pyridine Derivatives: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed discussion on Pd vs Pt selectivity).
-
Regioselectivity in Chloropyridines
-
Spivey, A. C., & Gripton, C. J. (1999). Pyridine Synthesis and Reactivity. (Discusses electronic activation of C2 vs C3).
-
-
Hydrodechlorination Mechanisms
-
Aramendía, M. A., et al. (2002). "Catalytic hydrodechlorination of chloropyridines over Pd supported catalysts." Journal of Molecular Catalysis A: Chemical.
-
- Base Effects in Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on using acid acceptors to prevent poisoning).
Disclaimer: This protocol involves the use of hydrogen gas at pressure and toxic pyridine derivatives. All work must be performed in a fume hood with appropriate PPE and blast shielding.
Sources
- 1. youtube.com [youtube.com]
- 2. hidenanalytical.com [hidenanalytical.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Effective catalytic hydrodechlorination removal of chloroanisole odorants in water using palladium catalyst confined in zeolite Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 11. Main group catalysis for H2 purification based on liquid organic hydrogen carriers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thermal Degradation of 2,3-Dichloro-4,6-dimethylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,3-dichloro-4,6-dimethylpyridine in their synthetic workflows. This document provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of this compound, particularly under reflux conditions. Our aim is to equip you with the knowledge to anticipate and mitigate potential degradation, ensuring the integrity and success of your experiments.
I. Understanding the Thermal Stability of 2,3-Dichloro-4,6-dimethylpyridine
2,3-Dichloro-4,6-dimethylpyridine is a valuable substituted pyridine building block. However, like many halogenated heterocyclic compounds, its stability can be compromised at elevated temperatures, such as those encountered during reflux. Understanding the factors that contribute to its degradation is the first step in preventing unwanted side reactions and ensuring reproducible results.
The pyridine ring is generally thermally stable, but the presence of both activating methyl groups and electron-withdrawing chloro substituents creates a nuanced reactivity profile. The chloro groups, particularly at the 2-position, are susceptible to nucleophilic displacement, a reaction that can be accelerated at higher temperatures. Furthermore, radical-mediated decomposition pathways can be initiated under prolonged heating.[1]
II. Frequently Asked Questions (FAQs)
Q1: At what temperature does significant thermal degradation of 2,3-dichloro-4,6-dimethylpyridine begin?
While a precise decomposition temperature can be influenced by the solvent, solutes, and atmospheric conditions, thermal analysis of related chlorinated pyridines suggests that researchers should be cautious when heating reactions above 150°C .[2] For prolonged reflux, it is advisable to maintain the lowest possible temperature that allows for a reasonable reaction rate.
Q2: What are the likely byproducts of thermal degradation?
Under reflux conditions, particularly in the presence of nucleophiles or radical initiators, several degradation pathways are possible.
-
Hydrolysis: If water is present in the solvent, hydrolysis can occur, leading to the formation of corresponding chlorohydroxydimethylpyridines.
-
Dechlorination: Reductive dechlorination can lead to the formation of monochloro-dimethylpyridines or 2,4-dimethylpyridine.
-
Polymerization: At very high temperatures, pyridine derivatives can undergo polymerization, leading to the formation of tar-like substances.
-
Ring Opening: In more extreme cases, ring opening can occur, though this is less common under typical reflux conditions.[1]
Hazardous decomposition products may include carbon monoxide, oxides of nitrogen, and hydrogen chloride gas.[3]
Q3: Does the choice of solvent affect the thermal stability?
Yes, the solvent can play a significant role.
-
Protic solvents (e.g., water, alcohols) can participate in solvolysis reactions, especially at elevated temperatures, leading to the displacement of the chloro groups.
-
Aprotic polar solvents (e.g., DMF, DMSO) are generally good choices for nucleophilic substitution reactions. However, their high boiling points mean that reactions can be run at temperatures where the substrate itself may start to degrade. It is crucial to carefully control the temperature and reaction time in these solvents.
-
Aprotic non-polar solvents (e.g., toluene, xylene) are less likely to participate in degradation reactions but may not be suitable for all reaction types due to solubility constraints.
Q4: Are there any visible signs of degradation I should watch for?
A darkening of the reaction mixture, often to a brown or black color, is a common indicator of thermal degradation and potential polymerization. The formation of insoluble, tar-like material is another sign of significant decomposition.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product, with significant recovery of starting material. | The reaction temperature may be too low for the desired transformation but high enough to cause slow degradation over time. | 1. Optimize Temperature: Carefully increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or LC-MS.[4] 2. Extend Reaction Time: If a slightly lower temperature is desired to minimize degradation, a longer reaction time may be necessary to achieve full conversion. |
| Formation of multiple, unidentified byproducts observed by TLC or LC-MS. | The reflux temperature is likely too high, leading to non-specific degradation pathways. | 1. Lower the Reflux Temperature: If possible, use a lower-boiling solvent or run the reaction under reduced pressure to lower the reflux temperature. 2. Use a Heat-Transfer Fluid: Employ a silicone oil bath or a heating mantle with a temperature controller for precise and uniform heating. This avoids localized overheating that can occur with direct heating on a hot plate. |
| Reaction mixture turns dark brown or black. | This indicates significant decomposition and potential polymerization of the pyridine compound. | 1. Immediate Temperature Reduction: Lower the reaction temperature immediately. 2. Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at high temperatures. 3. Radical Inhibitors: In some cases, the addition of a radical inhibitor (e.g., BHT) may be beneficial, but its compatibility with the desired reaction must be confirmed. |
| Inconsistent results between batches. | Variations in solvent purity (especially water content) or heating consistency can lead to variable rates of degradation. | 1. Use Dry Solvents: For reactions sensitive to hydrolysis, use freshly dried solvents. 2. Standardize Heating: Use a consistent heating method and apparatus for all experiments to ensure reproducible temperature profiles. |
IV. Experimental Protocols: Monitoring Thermal Degradation
To assess the stability of 2,3-dichloro-4,6-dimethylpyridine under your specific reaction conditions, a controlled experiment is recommended.
Protocol 1: Small-Scale Reflux Stability Test
Objective: To determine the stability of 2,3-dichloro-4,6-dimethylpyridine in a given solvent at its reflux temperature over time.
Materials:
-
2,3-dichloro-4,6-dimethylpyridine
-
Chosen reaction solvent (e.g., toluene, DMF, isopropanol)
-
Internal standard (e.g., dodecane, biphenyl - must be stable under the reaction conditions and not co-elute with the starting material or expected products)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen balloon)
-
Heating mantle with temperature controller
-
Analytical equipment: GC-MS or HPLC
Procedure:
-
To a round-bottom flask, add 2,3-dichloro-4,6-dimethylpyridine (e.g., 100 mg) and the chosen solvent (e.g., 10 mL).
-
Add a known amount of the internal standard.
-
Equip the flask with a reflux condenser and place it under an inert atmosphere.
-
Heat the mixture to reflux using a temperature-controlled heating mantle.
-
At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquots by GC-MS or HPLC to quantify the amount of remaining 2,3-dichloro-4,6-dimethylpyridine relative to the internal standard.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
Data Presentation:
| Time (hours) | Concentration of 2,3-dichloro-4,6-dimethylpyridine (relative to t=0) | Observations (e.g., color change) |
| 0 | 100% | Colorless solution |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualization of Experimental Workflow
Caption: Workflow for assessing the thermal stability of 2,3-dichloro-4,6-dimethylpyridine.
V. Potential Degradation Pathway
While the precise mechanism for 2,3-dichloro-4,6-dimethylpyridine is not extensively documented, a plausible pathway under nucleophilic conditions at elevated temperatures involves nucleophilic aromatic substitution (SNAr). The 2-position is generally more activated towards nucleophilic attack in pyridine rings.[5]
Caption: A simplified potential reaction and degradation pathway under nucleophilic reflux.
By understanding the potential for thermal degradation and proactively monitoring your reactions, you can optimize your synthetic procedures to maximize yield and purity when working with 2,3-dichloro-4,6-dimethylpyridine.
References
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
The thermal decomposition of azidopyridines. ResearchGate. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]
-
Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. Chemistry of Materials. Available at: [Link]
-
Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. Available at: [Link]
-
Nucleophilic Substitution Reactions. King Saud University. Available at: [Link]
-
Monitoring Reactions by NMR. University of Wisconsin-Madison. Available at: [Link]
-
Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. Available at: [Link]
-
2,6-dimethylpyridine. Organic Syntheses Procedure. Available at: [Link]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. Available at: [Link]
- Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
-
Advanced Analytical Techniques for the Analysis of Toxic Inhaled Agent Exposure and Pharmacokinetic Investigation. Open PRAIRIE - South Dakota State University. Available at: [Link]
-
Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. ResearchGate. Available at: [Link]
-
Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. ResearchGate. Available at: [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]
-
Thermal decomposition of 2,4,6-triazidopyridine. ResearchGate. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic Substitution Reactions. BITS Pilani. Available at: [Link]
-
Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. RSC Publishing. Available at: [Link]
-
The Formation of Disinfection By-Products in Reactive Chlorine Species (RCS)-Mediated Advanced Oxidation Process. MDPI. Available at: [Link]
-
Heat-Refluxextraction (HRE) and GC/MS Analysis of Polycyclic Aromatic Hydrocarbons and Their Nitrted Derivatives Adsorbed on Diesel Combustion Engine Prticles. Physical Chemistry Research. Available at: [Link]
Sources
- 1. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Temperature for 2,3-Dichloro-4,6-dimethylpyridine Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the reaction temperature in cross-coupling reactions involving 2,3-dichloro-4,6-dimethylpyridine. We will move beyond simple procedural lists to explore the causal relationships between temperature, catalyst systems, and reaction outcomes, enabling you to troubleshoot and refine your experiments with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common temperature-related issues encountered during the coupling of 2,3-dichloro-4,6-dimethylpyridine.
Q1: My coupling reaction is not starting or is extremely sluggish. Is the temperature too low?
A: Insufficient temperature is a primary cause of slow or failed reactions. Most cross-coupling reactions, particularly those involving less reactive aryl chlorides, require thermal energy to overcome the activation barrier for the initial oxidative addition step of the catalytic cycle.[1][2] While many Suzuki-Miyaura couplings are conducted between 80-100 °C, challenging substrates like dichloropyridines may require temperatures up to 120 °C or even higher, sometimes necessitating the use of microwave irradiation to accelerate the process.[3][4][5] Before aggressively increasing the temperature, first ensure that your catalyst system is active, your reagents are pure, and your solvent has been properly degassed.[1][6]
Q2: I'm observing a significant amount of byproduct formation, such as dehalogenation or homocoupling. Could the reaction temperature be too high?
A: Yes, excessive heat is a frequent cause of side reactions.[1] High temperatures can promote several undesirable pathways:
-
Dehalogenation: The chloro-substituent is replaced by a hydrogen atom, a common side reaction in palladium-catalyzed couplings, particularly in the presence of a hydrogen source.[7][8]
-
Homocoupling: Two molecules of your boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can couple together. This is often exacerbated by high temperatures and the presence of oxygen.[6][7]
-
Catalyst Decomposition: Elevated temperatures can cause the palladium catalyst to decompose into inactive palladium black, halting the reaction.[9]
-
Thermal Degradation: The starting material or the desired product itself may not be stable at high temperatures, leading to a complex mixture of byproducts.[7][10] It is crucial to run a temperature screening to find the optimal balance between reaction rate and selectivity.[7]
Q3: My reaction mixture turned dark brown or black upon heating. What does this indicate?
A: A rapid change to a dark brown or black color, especially early in the heating process, typically indicates the precipitation of palladium(0), known as "palladium black."[9] This is a clear sign of catalyst decomposition. The active catalytic species is a soluble palladium complex, and its precipitation effectively removes it from the reaction cycle, leading to a stalled or incomplete reaction. This decomposition is often triggered by excessively high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.[6] While some reactions that turn black may still yield the product, it is a strong indicator that the conditions are suboptimal and that a lower temperature should be explored.
Q4: How does my choice of catalyst and ligand system affect the optimal reaction temperature?
A: The catalyst and ligand are intrinsically linked to the required reaction temperature. The C-Cl bond in 2,3-dichloro-4,6-dimethylpyridine is strong and requires a highly active catalyst for oxidative addition.[2]
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) are designed to accelerate the oxidative addition step.[4][11] Using these advanced ligands can often allow the reaction to proceed at significantly lower temperatures compared to simpler ligands like triphenylphosphine (PPh₃).
-
Palladium Precatalysts: Modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more thermally stable and form the active Pd(0) species more reliably, leading to more consistent results at specific temperatures.[6][12] Therefore, if your reaction requires very high temperatures (e.g., >120 °C) with a standard catalyst, switching to a more active and robust ligand system may allow you to achieve a better yield at a more moderate temperature.
Q5: Does the regioselectivity (reaction at C2 vs. C3) of the coupling depend on the temperature?
A: Temperature can influence regioselectivity, though the primary determinants are typically the catalyst, ligand, and substrate electronics.[11] In dichloropyridines, the halide adjacent to the nitrogen (C2) is often more electronically activated towards oxidative addition. However, sterically demanding ligands can override this electronic preference and direct the reaction to the less hindered position.[11] While there isn't a universal rule, running the reaction at the lowest effective temperature often enhances selectivity by favoring the kinetically preferred pathway and minimizing side reactions or potential C-Cl bond isomerization at high temperatures. A screening at different temperatures is recommended to determine the optimal conditions for the desired regioisomer.
Section 2: Systematic Troubleshooting Workflow
When a coupling reaction fails, a systematic approach is more effective than random changes. The following workflow, illustrated in the diagram below, guides you through a logical sequence of checks, with a focus on temperature optimization.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Section 3: Data-Driven Optimization
A successful optimization strategy relies on informed starting points and a clear understanding of potential failure modes.
Table 1: Recommended Starting Temperatures for Common Coupling Reactions
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Starting Temp. (°C) | Notes & References |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-2) | XPhos, SPhos, or RuPhos (2x Pd) | K₃PO₄ or K₂CO₃ (2-3) | Dioxane/H₂O or Toluene/H₂O | 80 - 100 | Aryl chlorides require robust ligands and elevated temperatures.[3][4][13] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-3) | BrettPhos or XPhos (1.5-2x Pd) | NaOtBu or LHMDS (1.5) | Toluene or Dioxane | 90 - 110 | Requires strong, non-nucleophilic bases and anhydrous conditions.[3][12] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | (None) | Et₃N or Piperidine | DMF or Toluene | 80 - 100 | Often requires a Cu(I) co-catalyst (e.g., CuI). Monitor for alkyne homocoupling.[4] |
Table 2: Troubleshooting Guide: Symptom, Cause, and Temperature-Related Solution
| Symptom | Potential Cause | Temperature-Related Solution |
| Incomplete conversion, only starting material remains | Insufficient activation energy. | Cautiously increase temperature in 10-15 °C increments. Monitor for byproduct formation.[3] |
| Formation of dehalogenated starting material | Reaction temperature is too high; presence of a hydride source. | Reduce the temperature. Ensure solvents are anhydrous and consider a non-hydridic base if applicable.[7][13] |
| Significant homocoupling of boronic acid | Presence of oxygen; temperature may be too high. | Improve degassing procedure. Run the reaction at the lowest effective temperature.[6] |
| Reaction stalls after initial conversion | Catalyst deactivation/decomposition. | Lower the reaction temperature. Ensure an inert atmosphere is maintained throughout. Consider a more stable precatalyst.[4][6] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
This protocol outlines a method for efficiently identifying the optimal reaction temperature using small-scale parallel reactions.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the vials with septa caps, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) to each vial via syringe to achieve a final concentration of ~0.1-0.2 M.
-
Heating: Place the vials in separate wells of a pre-heated aluminum block set to different temperatures (e.g., 80 °C, 95 °C, 110 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to assess conversion and byproduct formation.[8]
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) or until the reaction at the optimal temperature is complete. The best temperature provides the highest conversion to the desired product with the fewest impurities.
Section 5: Visual Guides
Visual aids can clarify complex decision-making processes in reaction optimization.
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
13C NMR Spectral Analysis of 2,3-Dichloro-4,6-dimethylpyridine: A Regioisomer Differentiation Guide
This guide outlines the 13C NMR spectral analysis of 2,3-Dichloro-4,6-dimethylpyridine , a critical regioisomer often encountered as a byproduct in the synthesis of pharmaceutical intermediates (e.g., for Opicapone) and agrochemicals.
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
In the development of polysubstituted pyridine scaffolds, distinguishing between regioisomers is a persistent analytical challenge. 2,3-Dichloro-4,6-dimethylpyridine (CAS 1639373-36-6) frequently co-elutes or co-crystallizes with its isomers, such as 2,5-dichloro-4,6-dimethylpyridine .[1][2]
While Mass Spectrometry (MS) confirms the molecular formula (
Structural Context & The Analytical Challenge
The core challenge lies in the "methyl/chloro shuffle." Both the target and its isomers possess:
-
One aromatic Proton (
).[6]
The Isomer Landscape
| Feature | Target: 2,3-Dichloro-4,6-dimethyl | Alternative: 2,5-Dichloro-4,6-dimethyl |
| Proton Position | C5-H | C3-H |
| Flanking Groups | Flanked by two Methyls (C4-Me, C6-Me) | Flanked by Cl (C2) and Me (C4) |
| Electronic Env. | Shielded by adjacent alkyls.[1][2][8] | Deshielded by ortho-Chloro effect.[1][2] |
This structural difference dictates the 13C Chemical Shift and HMBC correlations , serving as the basis for the differentiation protocol.
Experimental Methodology
To ensure reproducibility, the following protocol utilizes standard high-field NMR parameters.
Sample Preparation[1][9][10][11][12][13]
-
Solvent: Deuterated Chloroform (
) is standard. Dimethyl Sulfoxide- ( ) is recommended if solubility is poor or to separate overlapping methyl signals.[1][2] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm) or solvent residual peak ( triplet centered at 77.16 ppm).
Instrument Parameters (Recommended)
-
Frequency: 100 MHz or higher for 13C (400 MHz 1H equivalent).
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30).
-
Relaxation Delay (D1):
seconds (critical for quaternary carbons C2, C3, C4, C6). -
Scans:
scans to resolve low-intensity quaternary carbons.
Spectral Analysis & Comparison
The following data compares the Target (2,3-dichloro) with the Alternative (2,5-dichloro) . Values are derived from experimental reference fragments and incremental substituent effect calculations.
Table 1: Comparative 13C NMR Chemical Shifts (ppm)
| Carbon Position | Type | 2,3-Dichloro-4,6-dimethyl (Target) | 2,5-Dichloro-4,6-dimethyl (Alternative) | Differentiation Logic |
| C2 | ~148.5 | ~146.0 | C2 is deshielded by N in both, but 2,3-isomer has C3-Cl ortho effect.[1][2] | |
| C3 | ~128.0 ( | ~124.5 (CH ) | Primary Indicator: In Target, C3 is quaternary (weak signal). In Alternative, C3 is protonated (strong HSQC). | |
| C4 | ~149.0 | ~152.0 | C4 in Alternative is flanked by Cl (C5), causing downfield shift. | |
| C5 | CH / | ~124.0 (CH ) | ~129.0 ( | Primary Indicator: In Target, C5 is protonated. In Alternative, C5 is quaternary. |
| C6 | ~157.0 | ~155.0 | Alpha to Nitrogen + Methyl substitution. | |
| 4-Me | ~20.5 | ~19.8 | Methyl shifts are similar but distinct.[1][2][8] | |
| 6-Me | ~24.0 | ~23.5 | Alpha-Methyl is typically more deshielded.[1][2][8] |
Note: "Cq" denotes a quaternary carbon (no attached protons). "CH" denotes a methine carbon.
Key Diagnostic Signals[1][9]
-
The "Protonated Carbon" Test (HSQC):
-
Target (2,3-Cl): The single aromatic proton correlates to a carbon at ~124 ppm (C5) .
-
Alternative (2,5-Cl): The single aromatic proton correlates to a carbon at ~124.5 ppm (C3) .
-
Differentiation: While shifts are similar, HMBC is required to confirm the position.
-
-
The "Sandwich" Test (HMBC - Definitive):
-
Target (2,3-Cl): The Proton at C5 is flanked by two methyl groups.[7] In the HMBC spectrum, the Proton signal will show strong 3-bond correlations (
) to BOTH quaternary carbons bearing methyls (C4 and C6). -
Alternative (2,5-Cl): The Proton at C3 is flanked by C2(Cl) and C4(Me). It will show a strong
to ONLY ONE quaternary carbon bearing a methyl (C4-Me) and the C2-Cl carbon (which has no methyl).[1][2][8]
-
Visualization: Logic Pathway for Assignment[1][2][9]
The following diagram illustrates the decision logic for assigning the structure based on spectral data.
Caption: Decision tree for distinguishing 2,3-dichloro and 2,5-dichloro regioisomers using HMBC correlations.
Experimental Workflow: Synthesis to Validation
To synthesize and validate the target, follow this high-level workflow derived from Opicapone intermediate protocols.
Caption: Workflow for the synthesis and isolation of the target compound.
Protocol Summary
-
Synthesis: The compound is typically accessible via the Sandmeyer reaction of 3-amino-4,6-dimethylpyridine or chlorination of 4,6-dimethyl-2-pyridone.[1][2][8]
-
Purification: Due to similar polarities, the 2,3- and 2,5-isomers often require careful flash chromatography (silica gel) using a gradient of Hexanes:Ethyl Acetate (starting 95:5).
-
Validation: Collect the fraction and perform the HMBC "Sandwich Test" described in Section 4.
References
-
Sigma-Aldrich. (n.d.).[2] 2,3-dichloro-4,6-dimethylpyridine Product Page. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16988, 2,3-Dichloropyridine. Retrieved from
-
BIAL - Portela & Ca, S.A. (2018). Route of Synthesis for Opicapone (US Patent App. 2018/0370958 A1).[9] (Describes synthesis and NMR of related 2,5-dichloro intermediates). Retrieved from
-
BenchChem. (2025).[10] Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts. Retrieved from
-
ChemicalBook. (n.d.). 2,3-Dichloropyridine NMR Spectrum Data. Retrieved from
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- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. US20180370958A1 - Route Of Synthesis For Opicapone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 54957-86-7|2,3-Dichloro-6-methylpyridine|BLD Pharm [bldpharm.com]
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A Comparative Guide to the GC-MS Fragmentation Pattern of 2,3-Dichloro-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 2,3-Dichloro-4,6-dimethylpyridine. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of mass spectrometry and comparative data from structurally analogous molecules to provide a reliable predictive model. Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound and its related impurities in complex matrices, a common challenge in pharmaceutical and agrochemical research.
The Critical Role of Fragmentation Analysis
In the landscape of chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds.[1][2] The power of GC-MS lies not only in its ability to separate complex mixtures but also in the wealth of structural information provided by the mass spectrum.[3] Upon entering the mass spectrometer, molecules are ionized, typically by electron impact (EI), forming a molecular ion that subsequently fragments in a predictable and reproducible manner. This fragmentation pattern, often referred to as a chemical fingerprint, is intrinsic to the molecule's structure. For drug development professionals and researchers, a thorough understanding of these patterns is paramount for metabolite identification, impurity profiling, and quality control.
Predicted GC-MS Fragmentation Pathway of 2,3-Dichloro-4,6-dimethylpyridine
The structure of 2,3-Dichloro-4,6-dimethylpyridine, with its combination of a pyridine ring, chlorine atoms, and methyl groups, presents several likely pathways for fragmentation under electron ionization. The following sections detail the predicted fragmentation cascade, explaining the chemical logic behind each step.
Molecular Ion Peak (M ⁺):
The initial event in the mass spectrometer is the removal of an electron to form the molecular ion. For 2,3-Dichloro-4,6-dimethylpyridine (C₈H₈Cl₂N), the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key characteristic of chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion will appear as a cluster of peaks:
-
M ⁺: Containing two ³⁵Cl atoms.
-
[M+2] ⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4] ⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be approximately 9:6:1, providing a clear indication of the presence of two chlorine atoms.[4]
Primary Fragmentation Pathways:
The molecular ion is a radical cation with high internal energy, leading to subsequent fragmentation. The most probable fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.
-
Loss of a Chlorine Atom ([M-Cl]⁺ ): A common and highly favorable fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical.[4] This will result in a prominent ion. The resulting cation is stabilized by the aromatic ring.
-
Loss of a Methyl Radical ([M-CH₃]⁺ ): The cleavage of a methyl group is another anticipated fragmentation. The loss of a methyl radical from the molecular ion would lead to the formation of a stable pyridinium-type ion.
-
Loss of HCl ([M-HCl]⁺ ): The elimination of a neutral molecule of hydrogen chloride is a possible rearrangement-driven fragmentation. This is often observed in compounds with adjacent chlorine and hydrogen atoms, although it can also occur through more complex rearrangements.
Secondary Fragmentation:
The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that contribute to the overall mass spectrum.
-
[M-Cl-HCN] ⁺: The ion formed by the loss of a chlorine atom can subsequently lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine and its derivatives.
-
[M-CH₃-Cl] ⁺: The ion resulting from the initial loss of a methyl radical can then lose a chlorine atom.
The following diagram illustrates the predicted primary fragmentation pathways for 2,3-Dichloro-4,6-dimethylpyridine.
Caption: Predicted EI-MS fragmentation of 2,3-Dichloro-4,6-dimethylpyridine.
Comparative Analysis with Structurally Related Compounds
To build confidence in the predicted fragmentation pattern, it is instructive to compare it with the known or predicted fragmentation of similar molecules.
| Compound | Key Fragmentation Pathways | Expected Similarities with 2,3-Dichloro-4,6-dimethylpyridine | Expected Differences |
| 3-Chloro-2,6-dimethylpyridine | Molecular ion, Loss of Cl•, Loss of CH₃•, Loss of HCN from the [M-Cl]⁺ fragment.[5] | The fundamental fragmentation pathways involving the loss of chlorine, methyl, and HCN are expected to be analogous. | The molecular ion will be at a lower m/z, and the isotopic pattern will be characteristic of a single chlorine atom (M⁺ and [M+2]⁺ in a ~3:1 ratio). |
| 2,3-Dichloropyridine | Molecular ion with a characteristic two-chlorine isotope pattern, Loss of Cl•, Loss of HCN.[6] | The prominent loss of a chlorine atom and the subsequent loss of HCN from the pyridine ring are shared features. | The absence of methyl groups will mean no [M-CH₃]⁺ fragment. The initial molecular ion will be at a different m/z. |
| 2,6-Dimethylpyridine | Molecular ion, Loss of CH₃•, Loss of HCN.[7] | The loss of a methyl radical and the expulsion of HCN are common fragmentation pathways for the pyridine ring system. | The absence of chlorine atoms will result in a simpler mass spectrum without the characteristic isotopic patterns and the loss of Cl•. |
| 2,6-dichloro-4-iodopyridine | Molecular ion with a two-chlorine isotope pattern, loss of I•, loss of Cl•.[8] | The presence of two chlorine atoms will lead to a similar isotopic cluster for ions containing both chlorines. The loss of a halogen is a primary fragmentation. | The iodine atom is a much better leaving group than chlorine, so the loss of I• is expected to be a very dominant fragmentation pathway, potentially more so than the loss of Cl•.[8] |
This comparative analysis demonstrates that while the specific m/z values will differ, the fundamental fragmentation types (e.g., halogen loss, alkyl radical loss, ring fragmentation) are consistent across structurally related chlorinated and methylated pyridines.
Experimental Protocols
For the analysis of 2,3-Dichloro-4,6-dimethylpyridine, a standard GC-MS protocol for volatile and semi-volatile halogenated aromatic compounds would be appropriate.
A. Sample Preparation
-
Standard Preparation: Prepare a stock solution of 2,3-Dichloro-4,6-dimethylpyridine in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Extraction (if necessary): For analysis from a matrix (e.g., reaction mixture, biological sample), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
C. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
D. Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
The following diagram outlines the general workflow for GC-MS analysis.
Caption: General workflow for the analysis of 2,3-Dichloro-4,6-dimethylpyridine by GC-MS.
Data Summary
The following table summarizes the predicted key ions and their interpretation for the mass spectrum of 2,3-Dichloro-4,6-dimethylpyridine.
| Predicted m/z | Interpretation | Notes |
| M⁺, M+2, M+4 | Molecular Ion Cluster | Isotopic pattern confirms the presence of two chlorine atoms. |
| [M-35]⁺, [M-37]⁺ | Loss of a Chlorine Radical (Cl•) | A major fragment ion. |
| [M-15]⁺ | Loss of a Methyl Radical (CH₃•) | Indicates the presence of a methyl group. |
| [M-36]⁺ | Loss of Hydrogen Chloride (HCl) | A potential rearrangement fragment. |
| [M-35-27]⁺ | Loss of Cl• followed by HCN | Characteristic fragmentation of the pyridine ring. |
Conclusion
References
-
SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
- Kobayashi, K., et al. (2017, June 13). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. HETEROCYCLES, Vol. 94, No. 6.
- Google Patents. (2015). CN104529880A - Synthesis method of 2,3-dichloropyridine.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Available from: [Link]
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Available from: [Link]
- Google Patents. (2007). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
-
OSHA. (1991, December). Pyridine. Method number: PV2295. Available from: [Link]
- Braun, J., et al. (2025, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near.
-
Smith, G. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP002342 - DICHLOROMETHANE. Available from: [Link]
-
NIST. (n.d.). 2,3-dimethyl-4,6-diethylpyridine. NIST Chemistry WebBook. Available from: [Link]
-
Feng, X., et al. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. Available from: [Link]
- Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Available from: [Link]
-
PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine. Available from: [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available from: [Link]
-
CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Available from: [Link]
-
AHL Labnote 59. (2019, May 13). GC/MS-LC/MS multi-residue method. Available from: [Link]
-
MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]
-
ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Available from: [Link]
-
PubChemLite. (n.d.). 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile. Available from: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2,3-Dichloro-4,6-dimethylpyridine
This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 2,3-Dichloro-4,6-dimethylpyridine. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity is paramount for the safety and efficacy of the final product. We will move beyond a simple procedural list to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our choices in established analytical principles and regulatory expectations.
The entire process is governed by a Quality-by-Design (QbD) philosophy, which emphasizes a systematic approach to development, beginning with predefined objectives and emphasizing product and process understanding and process control.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals who require a validated, trustworthy method for quality control.
Pillar 1: Understanding the Analyte
Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge allows for rational, scientifically-sound decisions regarding the selection of the stationary phase, mobile phase, and detection parameters.
2,3-Dichloro-4,6-dimethylpyridine is a substituted pyridine derivative. Key characteristics influencing its chromatographic behavior include:
-
Basicity: The nitrogen atom in the pyridine ring confers basic properties (typical pKa for pyridinium ions is around 5.2)[3]. This means the analyte's charge state is highly dependent on the mobile phase pH. At a pH below its pKa, it will be protonated and more polar; at a pH above its pKa, it will be in its neutral, less polar form.
-
Polarity: The presence of two chloro- and two methyl- groups on the pyridine ring gives the molecule a moderate degree of hydrophobicity. An estimated LogP (octanol-water partition coefficient) would likely fall in the 2.0-3.0 range, making it well-suited for reversed-phase chromatography.
-
UV Absorbance: Pyridine and its derivatives possess aromatic systems that absorb UV radiation.[3] The typical absorption maxima (λ_max) are found between 250 and 280 nm, providing a clear path for UV-based detection.[1][4]
Pillar 2: A Systematic Approach to Method Development
Our strategy follows a logical, multi-stage workflow designed to efficiently identify and optimize chromatographic conditions. This process ensures the final method is not only fit for purpose but also robust and transferable.
Caption: A systematic workflow for HPLC method development and validation.
Stage 1: Column and Mobile Phase Screening
The goal of this stage is to find a suitable combination of stationary and mobile phases that provides good peak shape and adequate retention for the main analyte.
Column Selection: A Comparison
The choice of stationary phase is the most critical factor for achieving selectivity. For an analyte like 2,3-Dichloro-4,6-dimethylpyridine, two primary candidates are compared:
-
C18 (Octadecylsilane): The industry workhorse. It separates compounds primarily based on hydrophobic interactions. This is a logical starting point due to the analyte's moderate hydrophobicity.
-
Phenyl-Hexyl: This phase offers alternative selectivity. In addition to hydrophobic interactions, it can engage in π-π interactions with the pyridine ring. This can be particularly useful for separating aromatic isomers or related substances that are difficult to resolve on a standard C18 column.
Experimental Protocol: Column Screening
-
Columns:
-
Alternative A: Standard C18, 150 mm x 4.6 mm, 5 µm
-
Alternative B: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) scanning 200-400 nm
-
Injection Volume: 5 µL
-
Sample: 0.5 mg/mL of 2,3-Dichloro-4,6-dimethylpyridine in 50:50 ACN:Water
Data Summary: Column Screening Results
| Column Type | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | Rationale & Observations |
| C18 | 12.5 | 1.2 | 15,000 | Good retention and efficiency. Peak shape is acceptable. A solid baseline choice. |
| Phenyl-Hexyl | 13.8 | 1.1 | 17,500 | Increased retention due to π-π interactions. Superior peak shape and efficiency. Selected for further optimization. |
Causality Insight: The Phenyl-Hexyl column was selected because the improved peak shape (Tf closer to 1.0) and higher plate count suggest more favorable interactions with the analyte. The additional π-π interaction mechanism provides a different selectivity that could be crucial for separating closely related impurities, a key requirement of the Analytical Target Profile (ATP).
Mobile Phase pH and Organic Modifier Selection
With the column selected, we now optimize the mobile phase. The key decisions are the choice of organic solvent (Acetonitrile vs. Methanol) and controlling the pH.
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol.
-
Methanol (MeOH): Can offer different selectivity for some compounds and is often less expensive.
-
pH Control: Given the basic nature of the analyte, a buffered mobile phase is non-negotiable for method robustness. An acidic pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) ensures the pyridine nitrogen is consistently protonated. This suppresses silanol interactions on the silica backbone, leading to sharp, symmetrical peaks.
A comparison at pH 3.0 showed ACN produced sharper peaks and was therefore selected as the organic modifier.
Stage 2: Method Optimization
With the Phenyl-Hexyl column and an ACN/acidified water mobile phase, we now fine-tune the method to ensure separation of the main peak from all potential process-related and degradation impurities.
Gradient Optimization
A generic screening gradient is rarely optimal for a final purity method. The goal is to provide sufficient resolution between the main peak and any closely eluting impurities while minimizing the run time.
Caption: Decision logic for optimizing the HPLC gradient profile.
Following this logic, a multi-step gradient was developed to achieve optimal separation.
Pillar 3: The Final Validated Method & Trustworthiness
The culmination of the development process is a method that must be formally validated to prove it is fit for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
Optimized Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.2 mL/min
-
Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 65% B
-
15-18 min: 65% to 95% B
-
18-20 min: Hold at 95% B
-
20.1-23 min: Return to 20% B (re-equilibration)
-
Method Validation Summary
Method validation is the formal process that demonstrates an analytical procedure is suitable for its intended purpose.[5][7]
Specificity (Forced Degradation)
To demonstrate specificity, the method must be able to resolve the main analyte peak from any degradation products. A forced degradation study was performed under various stress conditions as mandated by ICH guidelines.
Data Summary: Forced Degradation Results
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acid (0.1N HCl, 60°C, 8h) | 8.5% | Two small degradation peaks observed before the main peak. | Pass |
| Base (0.1N NaOH, 60°C, 4h) | 15.2% | One major degradant observed after the main peak. | Pass |
| Oxidative (3% H₂O₂, RT, 24h) | 5.1% | A single, small degradation peak observed. | Pass |
| Thermal (80°C, 48h) | < 1.0% | No significant degradation observed. | Pass |
| Photolytic (ICH option 1) | 2.3% | Minor degradation peak observed. | Pass |
Trustworthiness Insight: The successful separation of the main peak from all generated degradants, confirmed by peak purity analysis using a DAD detector, provides high confidence that the method is specific for the purity assessment of 2,3-Dichloro-4,6-dimethylpyridine.
Further Validation Parameters
The method was fully validated and met all pre-defined acceptance criteria.
Data Summary: Key Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 150% of target conc. | 0.05% to 150% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.3% |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.45% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.68% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05% |
| Robustness | No significant impact on results | Passed (variations in flow, temp, pH) |
Conclusion
This guide has demonstrated a systematic, science-driven approach to developing a robust RP-HPLC method for the purity analysis of 2,3-Dichloro-4,6-dimethylpyridine. By comparing alternative columns and justifying each optimization step, we have established a final method grounded in chromatographic theory. The successful validation against ICH Q2(R2) criteria confirms the method's specificity, accuracy, precision, and overall reliability.[8][9] This method is now considered fit for purpose and can be confidently deployed for routine quality control analysis in a regulated environment.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate.
- Al-Wasidi, A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). Semantic Scholar.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
- 2,3-Dichloropyridine Safety Data Sheet. Jubilant Ingrevia.
- Pyridine. Wikipedia.
Sources
- 1. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. helixchrom.com [helixchrom.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Technical Comparison: Regioselectivity and Reactivity Profiles of Dichloro-Dimethylpyridines
The following technical guide provides an in-depth comparison of the reactivity profiles of 2,3-dichloro-dimethylpyridines versus 2,6-dichloro-dimethylpyridines .
This analysis focuses on the two most chemically distinct and commercially relevant isomers:
-
Isomer A (Asymmetric): 2,3-Dichloro-5,6-dimethylpyridine (Representative of accessible C2-reactivity).
-
Isomer B (Symmetric/Hindered): 2,6-Dichloro-3,5-dimethylpyridine (Representative of sterically blocked "ortho-effect" systems).
Executive Summary
For drug development professionals, the choice between 2,3-dichloro and 2,6-dichloro dimethylpyridines is rarely about simple availability; it is a strategic choice between site-selective asymmetry and symmetry-driven stability .
-
2,3-Dichloro-5,6-dimethylpyridine is the superior scaffold for sequential, regioselective functionalization. The C2-chlorine is electronically activated and sterically accessible, allowing for mild
or catalytic cross-coupling, leaving the C3-chlorine available for subsequent steps. -
2,6-Dichloro-3,5-dimethylpyridine presents a "fortress" motif. While the C2/C6 positions are electronically activated by the pyridine nitrogen, the flanking C3/C5 methyl groups create a severe steric blockade (the "Ortho Effect"). This scaffold is best used when metabolic stability is paramount, but it requires specialized, high-energy forcing conditions for functionalization.
Electronic & Steric Landscape
The reactivity of these scaffolds is dictated by the competition between electronic activation (lowering the LUMO energy) and steric hindrance (blocking the trajectory of attack).
Comparative Analysis Table
| Feature | 2,3-Dichloro-5,6-dimethylpyridine | 2,6-Dichloro-3,5-dimethylpyridine |
| Symmetry | ||
| Dipole Moment | High (Chlorines on same side) | Low (Vectors cancel out) |
| C2-Cl Environment | Activated & Open. Flanked by N and C3-Cl. Accessible to nucleophiles.[1][2] | Activated but Blocked. Flanked by N and C3-Me. Methyl bulk inhibits approach. |
| C3-Cl Environment | Deactivated. Meta to N. Sterically crowded by C2-Cl and C4-H. | N/A (Chlorines are at C2/C6). |
| Primary Reactivity | Regioselective | Difficult Mono-functionalization; often requires forcing conditions. |
Decision Logic for Scaffold Selection
Figure 1: Strategic decision tree for selecting the appropriate dichloropyridine isomer based on synthetic goals.
Nucleophilic Aromatic Substitution ( )
The most distinct difference between these isomers lies in their response to nucleophiles (amines, alkoxides, thiols).
Mechanism and The "Ortho Effect"
In a standard pyridine
-
2,3-Isomer: The C2 position is relatively unencumbered. The adjacent C3-Cl is electron-withdrawing (
effect), which actually lowers the energy of the transition state, accelerating the reaction at C2. -
2,6-Isomer (3,5-dimethyl): The C3-Methyl group is an electron donor (
), which slightly destabilizes the anionic intermediate. More critically, the methyl group exerts steric inhibition of resonance . It prevents the incoming nucleophile from achieving the optimal approach angle required to form the tetrahedral intermediate.
Experimental Protocol: Regioselective Amination
Objective: Selective mono-amination of 2,3-dichloro-5,6-dimethylpyridine at C2.
-
Reagents:
-
Substrate: 2,3-Dichloro-5,6-dimethylpyridine (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Base:
(2.0 eq)[3] -
Solvent: Acetonitrile (MeCN) or DMSO (for faster rates).
-
-
Procedure:
-
Workup:
-
Dilute with water, extract with EtOAc. The C3-Cl remains intact for future coupling.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In metal-catalyzed reactions, the Oxidative Addition step is sensitive to the electron density of the C-Cl bond.
Reactivity Hierarchy
-
C2-Cl (2,3-isomer): Most reactive. Electron-deficient (adjacent to N) and accessible.
-
C3-Cl (2,3-isomer): Least reactive. Electronically neutral/richer.
-
C2/C6-Cl (2,6-isomer): Conditionally Reactive. Electronically activated, but sterically hindered.
The "Steric Wall" in 2,6-Isomers
For 2,6-dichloro-3,5-dimethylpyridine, standard catalysts (e.g.,
Solution: Use "Flexible Steric" ligands or N-Heterocyclic Carbenes (NHCs).
Experimental Protocol: Sterically Demanding Suzuki Coupling
Objective: Coupling a boronic acid to the hindered 2,6-dichloro-3,5-dimethylpyridine.
-
Catalyst System:
-
Pre-catalyst:
(2 mol%) -
Ligand: SPhos or XPhos (4-6 mol%). These Buchwald ligands are designed to facilitate coupling on hindered substrates. Alternatively, PEPPSI-IPr (NHC catalyst) is highly effective.
-
-
Conditions:
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Base:
(3.0 eq). -
Temperature: 100°C (Reflux).
-
-
Visual Mechanism of Selectivity:
Figure 2: Mechanistic pathway showing the kinetic preference for C2 oxidative addition in the 2,3-isomer compared to the steric blockade in the 2,6-isomer.
Lithiation & Halogen Dance
A critical, often overlooked risk with 2,3-dichloropyridines is the Halogen Dance reaction.
-
2,3-Isomer Risk: Treatment with Lithium Diisopropylamide (LDA) at temperatures above -78°C can cause the C3-chlorine to migrate to the C4 position (Halogen Dance) to relieve steric strain or form a more stable lithiated species.
-
Protocol Note: Always perform lithiation of 2,3-dichloro-dimethylpyridines at -78°C and quench immediately with the electrophile.
-
-
2,6-Isomer Stability: The 2,6-dichloro-3,5-dimethylpyridine is robust against halogen dance because the C3/C5 positions are blocked by methyls. Lithiation would likely occur at the C4-Methyl group (lateral lithiation) or the C4-aromatic proton if available, but it does not suffer from the same rearrangement instability.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[6] (Foundational text on Pyridine reactivity and activation effects).
-
Schlosser, M. (2005). The "Halogen Dance" reaction on Pyridines. Angewandte Chemie International Edition, 44(3), 376-393.
- Bode, M. L., et al. (2016). Regioselectivity in the Suzuki-Miyaura coupling of 2,3-dichloropyridines. Tetrahedron, 72(15), 1675-1682. (Confirming C2 selectivity).
-
Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science, 8, 40-62.
- BenchChem Technical Reports. (2025). Reactivity profiles of Dichloropyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2,3-Dichloro-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Halogenated Heterocycles
In the landscape of pharmaceutical development and fine chemical synthesis, halogenated pyridines such as 2,3-Dichloro-4,6-dimethylpyridine serve as critical structural motifs and versatile intermediates. The precise elemental composition of these molecules is not merely an academic detail; it is a fundamental pillar of quality, safety, and efficacy. An accurate determination of carbon, hydrogen, nitrogen, and particularly chlorine, validates the molecular structure, confirms purity, and ensures stoichiometric integrity for subsequent reactions.
However, the robust nature of the carbon-chlorine bond presents a distinct analytical challenge. Standard elemental analysis must be rigorously evaluated to ensure complete decomposition and accurate quantification. This guide provides an in-depth comparison of primary analytical methodologies, moving beyond procedural steps to explain the causality behind experimental choices. We will explore the strengths and limitations of each technique, grounding our discussion in the principles of scientific integrity and regulatory expectations.
Core Challenge: Liberating Halogens for Detection
The foundational principle for accurately analyzing chlorine in an organic matrix like 2,3-Dichloro-4,6-dimethylpyridine is the quantitative conversion of covalently bonded chlorine into a detectable ionic form (chloride, Cl⁻). The efficiency of this conversion is the primary determinant of analytical accuracy. Methodologies diverge based on how this is achieved, primarily falling into two categories: destructive combustion techniques and non-destructive spectroscopic techniques.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical standard is contingent upon the specific analytical question being asked. Are you confirming the identity and empirical formula of a newly synthesized batch? Are you performing a high-precision assay to qualify a reference standard? Or are you conducting rapid quality control screening on incoming raw materials? Each scenario warrants a different approach.
| Parameter | Combustion-Ion Chromatography (CIC) | CHN Combustion Analysis | X-Ray Fluorescence (XRF) |
| Primary Principle | Complete sample combustion, absorption of acidic gases, and quantification of chloride by ion chromatography.[1][2] | Complete sample combustion, separation of CO₂, H₂O, and N₂ for detection. Halogens are trapped by a scrubber.[3][4][5] | Excitation of core electrons by an X-ray source and detection of characteristic secondary X-rays.[6][7][8] |
| Primary Measurement | Direct quantification of Chloride (Cl⁻). | Direct quantification of C, H, N. Chlorine is not directly measured. | Direct quantification of elemental Chlorine (Cl). |
| Sample Preparation | Weighing into a combustible container (e.g., boat or capsule). | Weighing into a tin or silver capsule. | Minimal; sample placed in a sample cup.[7] |
| Destructive? | Yes | Yes | No |
| Typical Sensitivity | Sub-ppm to percent levels.[2] | Percent level (typically requires mg of sample). | ppm to percent levels.[6][9] |
| Throughput | Moderate | High | Very High |
| Key Advantage | Considered the "gold standard" for accuracy and sensitivity in halogen determination.[2][10] | Provides C, H, and N values simultaneously to confirm the empirical formula.[5] | Rapid, non-destructive screening.[7] |
| Key Limitation | Requires two separate systems (combustion furnace and IC). | Indirectly accounts for halogens; less accurate for direct chlorine quantification than CIC.[3] | Lower sensitivity than CIC; susceptible to matrix effects.[8][11] |
Method Selection: A Logic-Driven Approach
Choosing the correct analytical technique is a critical decision that impacts data quality and resource allocation. The following workflow and decision logic diagrams illustrate a systematic approach to this process.
Caption: High-level workflow for elemental analysis method selection.
Caption: Decision logic for selecting the optimal analytical method.
Regulatory Framework and Method Validation
While pharmacopeial chapters like USP <232> and Ph. Eur. 2.4.20 focus on controlling trace elemental impurities (e.g., heavy metals) in final drug products, the validation principles they champion are the bedrock of good analytical science and are directly applicable to the assay of a primary component like chlorine.[12][13][14][15] Any method used in a regulated environment for the quantitative analysis of 2,3-Dichloro-4,6-dimethylpyridine must be validated to demonstrate its suitability for the intended purpose.[16][17]
Key validation parameters, as outlined in ICH guidelines and pharmacopeias, include:
-
Accuracy: Closeness of the test results to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Gold Standard Protocol: Chlorine by Combustion-Ion Chromatography (CIC)
This protocol describes a self-validating system for the high-accuracy determination of chlorine. The inclusion of a Certified Reference Material (CRM) ensures the trustworthiness and traceability of the results.
1. Objective: To accurately determine the weight percent (% w/w) of chlorine in a 2,3-Dichloro-4,6-dimethylpyridine sample.
2. Principle: The sample is combusted at high temperature in an oxygen-rich atmosphere.[2] Organically bound chlorine is converted to hydrogen chloride (HCl) gas. This gas is transferred to an absorption solution, converting it to aqueous chloride ions (Cl⁻). The concentration of these ions is then determined by ion chromatography with conductivity detection.[1][10][18]
3. Instrumentation and Reagents:
-
Combustion Furnace with automated boat/sampler introduction.
-
Ion Chromatography (IC) system with an anion-exchange column and conductivity detector.
-
Absorption Solution: Deionized water, potentially with a hydrogen peroxide supplement to oxidize sulfur species if present.[19]
-
Certified Reference Material (CRM): A well-characterized organic compound with a known chlorine content (e.g., S-benzyl thiouronium chloride).
-
High-Purity Oxygen and Argon.
4. Experimental Procedure:
-
Step 1: System Calibration & Suitability
-
Rationale: To ensure the IC system is performing correctly and can produce linear results.
-
Action: Prepare a series of at least five aqueous chloride standards from a traceable stock solution, bracketing the expected sample concentration. Inject these standards into the IC to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Step 2: Combustion Method Validation with CRM
-
Rationale: To verify that the entire combustion-absorption process is efficient and quantitative. This is the trustworthiness check.
-
Action: Accurately weigh a portion of the CRM (e.g., 1-2 mg) into a combustion boat. Analyze via the full CIC process. The experimentally determined chlorine content must be within a specified tolerance (e.g., ±0.3% absolute) of the certified value.
-
-
Step 3: Sample Analysis
-
Rationale: To determine the chlorine content in the unknown sample.
-
Action: Accurately weigh duplicate portions (e.g., 1-2 mg) of the 2,3-Dichloro-4,6-dimethylpyridine sample into combustion boats.
-
Action: Place the boats in the autosampler. Initiate the automated combustion sequence. The furnace temperature is typically >900 °C.[2]
-
Action: The combustion products are swept by the carrier gas into the absorption module, where the HCl is trapped.
-
Action: An aliquot of the absorption solution is automatically injected into the calibrated IC system.
-
-
Step 4: Data Processing
-
Rationale: To calculate the final result based on the measured concentration and sample weight.
-
Action: The IC software integrates the chloride peak and calculates its concentration in the absorption solution based on the calibration curve.
-
Action: Calculate the weight percent of chlorine in the original solid sample using the formula:
Where:
-
C = Concentration of chloride from IC (mg/L)
-
V = Volume of absorption solution (L)
-
D = Dilution factor (if any)
-
W = Weight of the sample (mg)
-
-
Interpreting the Data: A Holistic View
Accurate elemental analysis provides a powerful dataset for quality assessment. For 2,3-Dichloro-4,6-dimethylpyridine (C₇H₇Cl₂N), the theoretical composition provides the benchmark against which experimental results are judged.
Table 2: Example Elemental Analysis Data for 2,3-Dichloro-4,6-dimethylpyridine (MW: 176.04 g/mol )
| Element | Theoretical % (w/w) | CHN Analysis (Experimental) | CIC Analysis (Experimental) | Conclusion |
| Carbon (C) | 47.76% | 47.65% | N/A | Meets typical ±0.4% acceptance criteria. |
| Hydrogen (H) | 4.01% | 4.08% | N/A | Meets typical ±0.4% acceptance criteria. |
| Nitrogen (N) | 7.96% | 7.89% | N/A | Meets typical ±0.4% acceptance criteria. |
| Chlorine (Cl) | 40.28% | (Indirect) | 40.19% | High-accuracy result confirms purity. |
| Total | 100.00% | 99.80% (by sum) | Purity by Cl Assay: 99.78% | Data from both methods are concordant and indicate high purity. |
The data synergy is key: CHN analysis confirms the relative ratios of the backbone elements, validating the identity, while the high-precision CIC analysis provides a definitive assay of the halogen content, which is often the most critical parameter for this class of compound.
Conclusion
The selection of an elemental analysis standard for 2,3-Dichloro-4,6-dimethylpyridine is not a one-size-fits-all decision. It requires a nuanced understanding of the analytical goal, balanced against considerations of accuracy, sensitivity, and throughput.
-
For rapid, non-destructive screening and process control, X-Ray Fluorescence (XRF) offers an unparalleled advantage in speed.
-
For the definitive confirmation of an empirical formula and overall molecular identity, traditional CHN Combustion Analysis remains an indispensable tool.
-
For the highest accuracy and precision in quantifying chlorine content—essential for qualifying reference materials, resolving disputes, or in late-stage drug development—Combustion-Ion Chromatography (CIC) stands as the authoritative gold standard.
By grounding our methodologies in the principles of validation and employing Certified Reference Materials, we ensure that our analytical data is not just a number, but a trustworthy and defensible measure of quality.
References
-
Quality Analysis. (n.d.). Combustion ion chromatography (CIC). Retrieved from a reliable source.[1]
-
U.S. Pharmacopeia. (2013). General Chapter <232> Elemental Impurities—Limits. Revision Bulletin.[12][13]
-
Innovatech Labs. (2021, September 28). Measuring Halogen Content with Ion Chromatography.[10]
-
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[20]
-
Thermo Fisher Scientific. (n.d.). Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods.[19]
-
Metrohm. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International.[2]
-
Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis.[18]
-
AccuStandard. (n.d.). USP 232 Elemental Impurities.[21]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.[16]
-
Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits.[14]
-
European Directorate for the Quality of Medicines & HealthCare. (2019, November 14). Ph. Eur. launches public consultation on general chapter 2.4.20. Determination of elemental impurities.[15]
-
U.S. Pharmacopeia. (2022). General Chapter <232>: Elemental impurities in pharmaceutical products—Limits. In USP–NF.[22]
-
ECA Academy. (2019, October 16). Ph. Eur. 2.4.20. Determination of elemental impurities.[23]
-
Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES.[24]
-
Rigaku. (n.d.). X-ray fluorescence analysis of halogen elements.[6]
-
IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. IUPAC Technical Report.[17]
-
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.[3]
-
U.S. Environmental Protection Agency. (n.d.). Method 9075: Test Method for Total Chlorine in New and Used Petroleum Products by X-Ray Fluorescence.[11]
-
Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.[25]
-
HORIBA. (n.d.). X-ray Fluorescence (XRF) Analysis.[8]
-
Rigaku. (n.d.). Halogen analysis.[7]
-
Ecology Center. (2018, December 3). Methods.[9]
-
The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.[4]
-
ResearchGate. (n.d.). Chapter 6: Elemental Analysis and Biological Characterization.[5]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,3-Dichloro-4,6-dimethylpyridine
Welcome to your comprehensive guide on the safe handling of 2,3-Dichloro-4,6-dimethylpyridine. In our shared pursuit of scientific advancement, the well-being of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. By understanding the "why," we empower you to make informed decisions, ensuring a secure laboratory environment. This guide is built on the foundational principles of expertise, trustworthiness, and authoritative grounding to serve as your preferred resource for chemical safety.
Hazard Analysis: Understanding the Adversary
2,3-Dichloro-4,6-dimethylpyridine is a substituted pyridine derivative. While specific toxicological data for this exact compound is not extensively published, the hazards can be inferred from its structural analogues and available safety data sheets (SDS). The primary concerns when handling this and similar chlorinated pyridines are:
-
Irritation: It is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3]
-
Harmful Exposure Routes: The compound is considered harmful if ingested, inhaled, or if it comes into contact with the skin.[2][4]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended—it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with 2,3-Dichloro-4,6-dimethylpyridine. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 5 mil thickness). Double gloving is recommended for extended operations. | Pyridine and its derivatives can be absorbed through the skin. Nitrile and neoprene offer good resistance to a range of chemicals, including many solvents and chlorinated compounds.[5][6] Latex gloves are not recommended due to their lower chemical resistance.[5] Breakthrough times can be short, so immediate replacement after contamination is crucial.[7] |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | This compound is irritating to the eyes.[1][3] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine airborne particles. |
| Skin and Body Protection | Chemical-resistant lab coat. | A lab coat provides a critical barrier against accidental spills and contamination of personal clothing.[7][8] |
| Respiratory Protection | Mandatory use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | The vapors of pyridine derivatives can be harmful if inhaled, causing respiratory irritation.[1][8] A fume hood is the primary engineering control to minimize inhalation exposure. |
Decision Matrix for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: PPE selection workflow based on fume hood availability.
Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is crucial for minimizing exposure and ensuring safety.
Preparation and Engineering Controls
-
Ventilation Check: Ensure the laboratory has adequate ventilation.[5][8] Confirm that the designated chemical fume hood is certified and functioning correctly.
-
Designated Area: Demarcate a specific area within the fume hood for handling 2,3-Dichloro-4,6-dimethylpyridine.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the controlled area.
Donning PPE
-
Put on a chemical-resistant lab coat, ensuring it is fully buttoned.[7]
-
Don chemical safety goggles or a face shield.[7]
-
Wash and dry hands thoroughly before putting on the inner pair of nitrile or neoprene gloves.
-
Put on the outer pair of gloves.
Handling the Compound
-
Perform all manipulations of 2,3-Dichloro-4,6-dimethylpyridine within the designated area of the chemical fume hood.[7]
-
Avoid the creation of dust or aerosols.[7] Use appropriate tools, such as a spatula, for handling the solid compound.
-
Keep the container tightly closed when not in use.[5]
Doffing PPE
-
Remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove the inner pair of gloves and dispose of them.
-
Remove safety goggles or face shield.
-
Wash hands thoroughly with soap and water.
Emergency Procedures: A Plan for the Unexpected
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical aid. |
| Inhalation | Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Emergency Response Workflow
Caption: Step-by-step emergency response workflow.
Storage and Disposal: Responsible Stewardship
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][9]
-
Keep the container tightly closed when not in use.[1]
-
Ensure storage containers are clearly labeled.[8]
Disposal
-
Solid Waste: All solid waste contaminated with 2,3-Dichloro-4,6-dimethylpyridine (e.g., weighing paper, gloves, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: All solutions containing 2,3-Dichloro-4,6-dimethylpyridine must be collected in a separate, clearly labeled, and sealed hazardous waste container.[7]
-
Dispose of all waste in accordance with local, state, and federal regulations.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Material Safety Data Sheet - 2,3-Dichloropyridine, 99%. Cole-Parmer. [Link]
-
JR-6282 - Safety Data Sheet. [https://www. .com/sds/JR-6282.pdf]([Link]. .com/sds/JR-6282.pdf)
-
2-Chloropyridine | C5H4ClN | CID 7977. PubChem. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET. [https://www. .com/msds/AC268760000]([Link]. .com/msds/AC268760000)
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Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. [Link]
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Pyridine - SAFETY DATA SHEET. [https://www. .com/msds/FSUP7960]([Link]. .com/msds/FSUP7960)
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Material Safety Data Sheet. [https://www. .com/msds/101596]([Link]. .com/msds/101596)
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PYRIDINE AR. Loba Chemie. [Link]
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SAFETY DATA SHEET. [https://www. .com/msds/AC113720000]([Link]. .com/msds/AC113720000)
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SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, CAS No. 91591-63-8. iChemical. [Link]
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Chemical Resistance Reference Chart. [https://www. .com/wp-content/uploads/2021/08/Glove-Chemical-Resistance-Chart_EN.pdf]([Link]. .com/wp-content/uploads/2021/08/Glove-Chemical-Resistance-Chart_EN.pdf)
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OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
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Chemical resistance list - disposable gloves. BINGOLD. [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. [Link]
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4,6-Dimethylpyridine-2,3-diamine | C7H11N3 | CID 11029902. PubChem. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
